molecular formula C36H45F4N3O5 B607062 Dersimelagon CAS No. 1835256-48-8

Dersimelagon

Cat. No.: B607062
CAS No.: 1835256-48-8
M. Wt: 675.8 g/mol
InChI Key: MUNWOYRHJPWQNE-GMFUQMJFSA-N
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Description

Dersimelagon is an orally bioavailable selective, non-peptide melanocortin-1 receptor (MC1R;  melanocyte-stimulating hormone receptor;  MSHR;  melanin-activating peptide receptor;  melanotropin receptor) agonist, that can potentially be used to prevent phototoxicity. Upon administration, this compound targets, binds to and activates MC1R. This may prevent phototoxicity and related pain in erythropoietic protoporphyria (EPP) or X-Linked Protoporphyria (XLP) patients. MC1R, a G protein-coupled receptor that binds to melanocortins and are located on melanocytes, is involved in regulating mammalian skin and hair color.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

Properties

CAS No.

1835256-48-8

Molecular Formula

C36H45F4N3O5

Molecular Weight

675.8 g/mol

IUPAC Name

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1

InChI Key

MUNWOYRHJPWQNE-GMFUQMJFSA-N

Isomeric SMILES

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F

Canonical SMILES

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dersimelagon; 

Origin of Product

United States

Foundational & Exploratory

Dersimelagon's Mechanism of Action in Melanocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dersimelagon, a novel, orally active, small-molecule selective melanocortin 1 receptor (MC1R) agonist, within melanocytes. The information presented is curated for an audience with a strong background in cellular biology, pharmacology, and drug development.

Introduction

This compound (formerly MT-7117) is a promising therapeutic agent under investigation for the treatment of photodermatoses, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP)[1][2]. Its primary mechanism of action revolves around the potentiation of the natural pigmentation process in the skin, thereby offering a photoprotective effect. This is achieved through the specific activation of the MC1R on melanocytes, leading to the increased production of eumelanin, the dark, photoprotective pigment[1][3].

Core Mechanism: Selective MC1R Agonism

This compound functions as a selective agonist for the MC1R, a G-protein coupled receptor predominantly expressed on the surface of melanocytes[4]. Activation of MC1R is the initial and critical step in the signaling cascade that ultimately leads to melanogenesis.

Binding Affinity and Selectivity

Competitive radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound to various human melanocortin receptors. These studies demonstrate a high affinity and selectivity for MC1R over other subtypes (MC3R, MC4R, and MC5R).

Table 1: Binding Affinity (Ki) of this compound for Human Melanocortin Receptors

ReceptorKi (nM)
MC1R 2.26
MC3R1420
MC4R32.9
MC5R486

Data sourced from competitive binding assays with [¹²⁵I] NDP-αMSH.

Functional Agonist Activity

The agonistic activity of this compound at the MC1R has been quantified by measuring its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production, a key second messenger in the MC1R signaling pathway. The half-maximal effective concentration (EC50) values demonstrate potent activation of MC1R across different species.

Table 2: Functional Agonist Activity (EC50) of this compound at MC1R

SpeciesEC50 (nM)
Human8.16
Cynomolgus Monkey3.91
Mouse1.14
Rat0.251

Data sourced from cAMP accumulation assays in cells expressing recombinant MC1R.

Downstream Signaling Pathway in Melanocytes

The binding of this compound to MC1R initiates a well-defined intracellular signaling cascade, culminating in the synthesis of eumelanin.

Dersimelagon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome This compound This compound MC1R MC1R This compound->MC1R Binds to Gs Gαs MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translates to Tyrosine Tyrosine Eumelanin Eumelanin Tyrosine->Eumelanin Catalyzes Conversion Tyrosinase

Caption: this compound-induced MC1R signaling cascade in melanocytes.

This pathway involves the following key steps:

  • G-Protein Activation: this compound binding to MC1R leads to the activation of the associated Gs alpha subunit (Gαs).

  • cAMP Production: Activated Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).

  • MITF Upregulation: Phosphorylated CREB acts as a transcription factor, upregulating the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte gene expression.

  • Melanogenic Gene Expression: MITF, in turn, promotes the transcription of key melanogenic enzymes, most notably tyrosinase (TYR), as well as tyrosinase-related protein 1 (TRP1) and dopachrome tautomerase (DCT).

  • Eumelanin Synthesis: Tyrosinase catalyzes the rate-limiting step in melanin synthesis, the conversion of tyrosine to dopaquinone, which is then further processed to produce eumelanin within melanosomes.

In Vitro and In Vivo Evidence of Melanogenesis

The melanogenic effects of this compound have been demonstrated in both cellular and animal models.

In Vitro Melanin Production

In the murine melanoma cell line B16F1, this compound has been shown to increase eumelanin production in a concentration-dependent manner.

Table 3: In Vitro Eumelanin Production in B16F1 Cells

TreatmentEC50 (pM)
This compound 13.00
NDP-α-MSH (comparator)8.455

Data sourced from a 3-day incubation of B16F1 cells followed by measurement of eumelanin concentration in the supernatant.

In Vivo Pigmentation Studies

Oral administration of this compound has resulted in significant pigmentation changes in animal models. In Ay/a mice, a daily oral dose of ≥0.3 mg/kg induced a noticeable darkening of the coat color. In cynomolgus monkeys, a daily oral dose of ≥1 mg/kg led to significant skin pigmentation, which was reversible upon cessation of treatment.

Clinical Evidence of Increased Melanin

In a first-in-human Phase 1 clinical trial, multiple ascending doses of this compound in healthy participants resulted in observable increases in skin melanin density, as measured by spectrophotometry.

Table 4: Mean Percent Change in Melanin Density from Baseline in Healthy Volunteers (Day 15)

Treatment GroupMean Change in Melanin Density (%)
Placebo0.07
This compound 30 mg1.43
This compound 150 mg 7.71
This compound 300 mg 10.22
This compound 450 mg-2.11

Data from a Phase 1, multiple ascending dose study.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for MC1R.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing recombinant human MC1R mix Incubate MC1R membranes, [¹²⁵I] NDP-αMSH, and This compound/vehicle prep_membranes->mix prep_radioligand Prepare [¹²⁵I] NDP-αMSH (radioligand) solution prep_radioligand->mix prep_this compound Prepare serial dilutions of this compound prep_this compound->mix filter Separate bound from free radioligand via vacuum filtration onto GF/C filters mix->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity on filters using a scintillation counter wash->count analyze Calculate IC50 and Ki values using non-linear regression analysis count->analyze

Caption: Workflow for the MC1R competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human MC1R are prepared and protein concentration is determined.

  • Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [¹²⁵I] NDP-αMSH, and varying concentrations of this compound or vehicle control.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular cAMP Accumulation Assay

This assay measures the functional agonistic activity of this compound at MC1R.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis culture_cells Culture HEK293 cells stably expressing human MC1R seed_cells Seed cells into a 96-well plate culture_cells->seed_cells add_pde Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation seed_cells->add_pde add_this compound Add serial dilutions of This compound or control add_pde->add_this compound incubate Incubate to allow for cAMP accumulation add_this compound->incubate lyse_cells Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) incubate->lyse_cells read_plate Read the plate on an HTRF- compatible reader (665 nm / 620 nm) lyse_cells->read_plate analyze Calculate cAMP concentration and determine EC50 values read_plate->analyze

Caption: Workflow for the intracellular cAMP accumulation assay.

Methodology:

  • Cell Culture: Cells engineered to express the target receptor (e.g., HEK293-hMC1R) are cultured and seeded into microplates.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by the addition of varying concentrations of this compound.

  • Incubation: The plate is incubated to allow for agonist-induced cAMP production.

  • Detection: The cells are lysed, and a competitive immunoassay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF), is performed. This involves the addition of a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: A standard curve is used to quantify the cAMP concentration, and the EC50 value for this compound is calculated.

In Vitro Melanin Production Assay

This assay quantifies the ability of this compound to induce melanin synthesis in a melanocytic cell line.

Melanin_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_measurement Measurement & Analysis seed_b16f1 Seed B16F1 melanoma cells into a 96-well plate add_this compound Add serial dilutions of This compound or control seed_b16f1->add_this compound incubate_3_days Incubate for 3 days to allow for melanin production and secretion add_this compound->incubate_3_days collect_supernatant Collect the cell culture supernatant incubate_3_days->collect_supernatant measure_absorbance Measure the absorbance of the supernatant at 405 nm collect_supernatant->measure_absorbance analyze Quantify melanin concentration using a standard curve of synthetic melanin and determine EC50 values measure_absorbance->analyze

Caption: Workflow for the in vitro melanin production assay.

Methodology:

  • Cell Seeding: B16F1 murine melanoma cells are seeded into a 96-well plate.

  • Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a period of 3 days to allow for melanin synthesis and secretion into the culture medium.

  • Sample Collection: The cell culture supernatant is collected.

  • Spectrophotometry: The absorbance of the supernatant is measured at a wavelength of 405 nm. The absorbance is directly proportional to the amount of melanin present.

  • Quantification and Analysis: A standard curve generated with synthetic eumelanin is used to determine the concentration of melanin in the samples. The EC50 for melanin production is then calculated.

Conclusion

This compound is a potent and selective MC1R agonist that effectively stimulates the production of eumelanin in melanocytes. Its mechanism of action is well-characterized, involving the activation of the MC1R and the subsequent cAMP-PKA-CREB-MITF signaling cascade, leading to the upregulation of key melanogenic enzymes. The in vitro, in vivo, and clinical data collectively support the role of this compound in enhancing melanogenesis, which forms the basis of its therapeutic potential for the treatment of photosensitivity disorders. Further research into the long-term effects and clinical efficacy of this compound is ongoing.

References

Dersimelagon: A Selective Melanocortin-1 Receptor Agonist for Enhanced Eumelanin Production

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Mechanism and Application of Dersimelagon in Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MT-7117) is an orally bioavailable, small molecule, selective agonist of the melanocortin-1 receptor (MC1R) currently under investigation for the treatment of photodermatoses such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][2] Its primary mechanism of action involves the stimulation of eumelanin synthesis, the dark pigment responsible for photoprotection in the skin.[3][4] This document provides a comprehensive technical overview of this compound's role in eumelanin production, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.

Introduction

Eumelanin is a crucial endogenous photoprotective agent, absorbing harmful ultraviolet (UV) radiation and scavenging free radicals.[1] The production of eumelanin is primarily regulated by the MC1R signaling pathway. This compound has been designed as a potent and selective agonist for MC1R, aiming to enhance eumelanin production and thereby increase tolerance to sunlight exposure in individuals with photosensitivity disorders. This whitepaper will delve into the core scientific principles of this compound's activity, providing a detailed guide for researchers and drug development professionals.

Mechanism of Action: The MC1R Signaling Pathway

This compound selectively binds to and activates MC1R, a G-protein coupled receptor located on the surface of melanocytes. This binding initiates a downstream signaling cascade that ultimately leads to the increased synthesis of eumelanin.

The activation of MC1R by this compound triggers the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine 3',5'-monophosphate (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte survival and differentiation. MITF then promotes the transcription of genes encoding for crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), which are all essential for eumelanin synthesis.

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MC1R MC1R This compound->MC1R Binds to G_alpha_s Gαs MC1R->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes G_alpha_s->AC Activates ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF pCREB->MITF Upregulates Melanogenic_Enzymes Melanogenic Enzymes (TYR, TRP1, DCT) MITF->Melanogenic_Enzymes Promotes Transcription Eumelanin Eumelanin Production Melanogenic_Enzymes->Eumelanin

This compound-induced MC1R signaling cascade leading to eumelanin synthesis.

Quantitative Data on this compound's Efficacy

The melanogenic effects of this compound have been quantified in various preclinical and clinical studies.

In Vitro Studies
ParameterCell LineValue (EC50)ComparatorComparator Value (EC50)Reference
Eumelanin ProductionB16F1 mouse melanoma13.00 pmol/LNDP-α-MSH8.455 pmol/L
cAMP ProductionCells expressing human MC1RNanomolar range--
In Vivo Animal Studies
Animal ModelParameterEffective DoseOutcomeReference
C57BL/6J-Ay/+ miceCoat color darkening≥0.3 mg/kg/day p.o.Significant darkening of coat color
Cynomolgus monkeysSkin pigmentation≥1 mg/kg/day p.o.Significant skin pigmentation, reversible upon cessation
Human Clinical Trials
Study PhasePopulationDoses AdministeredKey Findings Related to MelaninReference
Phase 1Healthy ParticipantsSingle doses (1-600 mg), Multiple doses (150 mg, 300 mg)Increased melanin density observed after multiple doses of 150 mg and 300 mg. Most common adverse events were lentigo (52.8%) and skin hyperpigmentation (50.0%) after multiple doses.
Phase 2 (ENDEAVOR)EPP or XLP Patients100 mg and 300 mg once daily for 16 weeksEfficacious at increasing symptom-free light exposure.
Phase 3 (INSPIRE)EPP or XLP PatientsLow dose or high dose once dailyOngoing study to evaluate efficacy and safety.

Experimental Protocols

In Vitro Eumelanin Production Assay

A common method to assess the in vitro efficacy of this compound involves the use of a mouse melanoma cell line.

In_Vitro_Workflow start Start: B16F1 Cell Culture incubation Incubate cells with varying concentrations of this compound or NDP-α-MSH for 3 days start->incubation supernatant_collection Collect cell supernatant incubation->supernatant_collection melanin_quantification Quantify eumelanin concentration in the supernatant supernatant_collection->melanin_quantification data_analysis Analyze data to determine EC50 values melanin_quantification->data_analysis end End: Efficacy Assessment data_analysis->end

Workflow for in vitro eumelanin production assay.

Methodology:

  • Cell Culture: B16F1 mouse melanoma cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound or a reference compound like [Nle4, D-Phe7]-α-MSH (NDP-α-MSH).

  • Incubation: The treated cells are incubated for a defined period, typically 3 days, to allow for melanin production.

  • Quantification: The concentration of eumelanin in the cell supernatant is determined, often through spectrophotometric methods.

  • Data Analysis: The results are analyzed to determine the half-maximal effective concentration (EC50) for eumelanin production.

In Vivo Animal Pigmentation Studies

Animal models are utilized to evaluate the effect of this compound on pigmentation in a whole-organism context.

Methodology for Mice:

  • Animal Model: C57BL/6J-Ay/+ mice are used.

  • Administration: this compound is administered orally via gavage at various doses.

  • Observation: Changes in coat color are visually assessed and documented over the treatment period.

Methodology for Monkeys:

  • Animal Model: Cynomolgus monkeys are used.

  • Administration: this compound is administered orally.

  • Observation: Skin pigmentation is evaluated, often through visual scoring or colorimetric measurements. The reversibility of pigmentation is also assessed after cessation of treatment.

Conclusion

This compound represents a targeted therapeutic approach to enhancing eumelanin production through the selective activation of the MC1R signaling pathway. Preclinical and clinical data have demonstrated its potential to induce melanogenesis, thereby offering a promising treatment modality for individuals with debilitating photosensitivity disorders. Further research and ongoing clinical trials will continue to elucidate the long-term safety and efficacy of this compound in these patient populations.

References

Investigating the Anti-inflammatory Properties of Dersimelagon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule, selective melanocortin-1 receptor (MC1R) agonist.[1] While initially investigated for its ability to increase eumelanin production and provide photoprotection in rare dermatological disorders, a growing body of preclinical evidence highlights its significant anti-inflammatory and anti-fibrotic properties.[2][3] This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Mechanism of Action: Selective MC1R Agonism

This compound exerts its effects through the selective activation of the melanocortin-1 receptor (MC1R), a G-protein coupled receptor.[1] MC1R activation is known to initiate downstream signaling cascades that not only regulate melanogenesis but also modulate inflammatory responses.[4] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine 3',5'-monophosphate (cAMP). However, evidence also suggests the involvement of other pathways, such as the phosphorylation of Erk1/2 and Akt, in the cellular response to MC1R agonism. This compound has demonstrated high affinity for human MC1R, with an EC50 value in the nanomolar range.

Signaling Pathway of this compound

Dersimelagon_Signaling This compound This compound MC1R MC1R This compound->MC1R GPCR G-protein MC1R->GPCR activates ERK Erk1/2 MC1R->ERK activates AKT Akt MC1R->AKT activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces GPCR->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory regulates ERK->Anti_Inflammatory AKT->Anti_Inflammatory caption * Other potential signaling pathways.

Caption: this compound's MC1R signaling cascade.

Preclinical Anti-inflammatory and Anti-fibrotic Data

This compound has demonstrated significant disease-modifying effects in preclinical models of systemic sclerosis, a chronic autoimmune disease characterized by inflammation and fibrosis.

In Vivo Model: Bleomycin-Induced Systemic Sclerosis

Prophylactic and therapeutic treatment with this compound was evaluated in a murine model of bleomycin-induced systemic sclerosis.

Quantitative Outcomes:

Treatment GroupDose (p.o.)OutcomeResult
Prophylactic≥ 0.3 mg/kg/daySkin FibrosisSignificantly Inhibited
Prophylactic≥ 0.3 mg/kg/dayLung InflammationSignificantly Inhibited
Therapeutic≥ 3 mg/kg/daySkin FibrosisSignificantly Suppressed

Table 1: In Vivo Efficacy of this compound in a Murine Model of Systemic Sclerosis.

Gene array analysis from this model indicated that this compound exerts its anti-inflammatory effects by suppressing the activation of inflammatory cells and related signaling pathways. Furthermore, serum protein profiling revealed the suppression of multiple SSc-related biomarkers.

In Vitro Model: TGF-β-Induced Fibroblast Activation

The effect of this compound on the activation of human dermal fibroblasts was assessed in vitro using transforming growth factor-beta (TGF-β) as a pro-fibrotic stimulus.

Quantitative Outcomes:

Cell TypeStimulusTreatmentEndpointResult
Human Dermal FibroblastsTGF-βThis compoundACTA2 (α-SMA) mRNAInhibited Elevation

Table 2: In Vitro Efficacy of this compound on Fibroblast Activation.

Clinical Data: Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP)

A phase 2, randomized, double-blind, placebo-controlled study (ENDEAVOR) evaluated the efficacy and safety of this compound in patients with EPP and XLP, rare genetic disorders characterized by severe phototoxicity.

Study Population: 102 patients with a confirmed diagnosis of EPP or XLP.

Treatment Arms:

  • Placebo

  • This compound 100 mg once daily

  • This compound 300 mg once daily

Primary Endpoint: Change from baseline in the average daily duration of sunlight exposure without prodromal symptoms.

Quantitative Outcomes:

Treatment GroupNChange in Symptom-Free Sun Exposure (minutes)p-value vs. Placebo
Placebo34--
This compound 100 mg34+53.8<0.05
This compound 300 mg34+62.5<0.05

Table 3: Phase 2 Clinical Trial Results in EPP and XLP.

Patients treated with this compound also experienced approximately 40% fewer sunlight exposure episodes accompanied by symptoms compared to the placebo group. The most common treatment-emergent adverse events were nausea, freckles, and skin hyperpigmentation.

Experimental Protocols

Bleomycin-Induced Systemic Sclerosis Murine Model

Objective: To evaluate the prophylactic and therapeutic effects of this compound on skin fibrosis and lung inflammation.

Animal Model: C57BL/6 mice.

Materials:

  • Bleomycin (BLM)

  • This compound (MT-7117)

  • Vehicle control

  • Phosphate-buffered saline (PBS)

Experimental Workflow:

Bleomycin_Model_Workflow cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment start_pro Day 0 treatment_pro Daily Oral this compound (or Vehicle) start_pro->treatment_pro induction_pro Daily Subcutaneous Bleomycin Injection start_pro->induction_pro end_pro Day 29 treatment_pro->end_pro 29 days induction_pro->end_pro 25 days analysis_pro Sample Collection and Analysis end_pro->analysis_pro start_ther Day 0 induction_ther Daily Subcutaneous Bleomycin Injection start_ther->induction_ther treatment_start_ther Day 21 induction_ther->treatment_start_ther 21 days treatment_ther Daily Oral this compound (or Vehicle) treatment_start_ther->treatment_ther end_ther Day 42 treatment_ther->end_ther 21 days analysis_ther Sample Collection and Analysis end_ther->analysis_ther

Caption: Workflow for the bleomycin-induced SSc model.

Procedure:

  • Induction of SSc: Administer daily subcutaneous injections of bleomycin (0.1 mg in 100 µL PBS) to the shaved backs of mice for the duration of the induction period.

  • This compound Administration:

    • Prophylactic: Administer this compound or vehicle orally once daily, starting on the same day as the first bleomycin injection and continuing for 29 days.

    • Therapeutic: Begin oral administration of this compound or vehicle on day 21, after the establishment of fibrosis, and continue for 21 days.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin and lung tissues for analysis.

    • Skin Fibrosis: Measure collagen content in skin biopsies.

    • Lung Inflammation: Assess lung weight and conduct histological analysis.

    • Biomarkers: Perform microarray-based gene expression analysis and serum protein profiling.

TGF-β-Induced Fibroblast Activation Assay

Objective: To determine the effect of this compound on the differentiation of human dermal fibroblasts into myofibroblasts.

Cell Line: Primary human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Recombinant human TGF-β1

  • This compound (MT-7117)

  • RNA extraction and qPCR reagents

Experimental Workflow:

Fibroblast_Assay_Workflow start Seed Human Dermal Fibroblasts culture Culture to ~70-80% confluency start->culture serum_starve Serum Starve (e.g., 24 hours) culture->serum_starve treatment Treat with this compound and/or TGF-β serum_starve->treatment incubation Incubate for 24-72 hours treatment->incubation harvest Harvest Cells for RNA Extraction incubation->harvest qpcr Quantitative PCR for ACTA2 (α-SMA) mRNA harvest->qpcr analysis Data Analysis qpcr->analysis

Caption: Workflow for TGF-β-induced fibroblast activation.

Procedure:

  • Cell Culture: Culture human dermal fibroblasts in appropriate medium until they reach the desired confluency.

  • Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or serum-free medium for 24 hours.

  • Treatment: Treat the cells with this compound at various concentrations in the presence or absence of TGF-β1 (e.g., 10 ng/mL). Include appropriate vehicle and positive controls.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for myofibroblast differentiation.

  • Endpoint Analysis:

    • Harvest the cells and extract total RNA.

    • Perform quantitative real-time PCR (qPCR) to measure the expression levels of ACTA2, the gene encoding for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. Normalize the expression to a housekeeping gene.

Conclusion

This compound exhibits promising anti-inflammatory and anti-fibrotic properties mediated through its selective agonism of the MC1R. Preclinical studies in a murine model of systemic sclerosis demonstrate its ability to inhibit skin and lung fibrosis. In vitro, this compound can suppress the activation of human dermal fibroblasts. These preclinical findings are complemented by clinical data from the ENDEAVOR study, which, while focused on phototoxicity in EPP and XLP, provides evidence of a favorable safety profile for this compound. Further investigation into the anti-inflammatory and anti-fibrotic effects of this compound in relevant clinical populations is warranted. The detailed methodologies and data presented in this guide offer a foundation for future research and development of this novel therapeutic agent.

References

Dersimelagon's Effect on Gene Expression in Skin Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (formerly MT-7117) is an orally bioavailable, selective small-molecule agonist of the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R is known to stimulate eumelanin production and exert broad anti-inflammatory and anti-fibrotic effects.[1][3] This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression in skin cells, based on preclinical and in vitro studies. It details the experimental protocols used to ascertain these effects, presents quantitative gene expression data, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in dermatology, pharmacology, and drug development.

Core Mechanism of Action: MC1R Agonism

This compound functions as a selective agonist for MC1R, a G-protein coupled receptor expressed on various skin cells, including melanocytes, keratinocytes, fibroblasts, and immune cells like monocytes and macrophages.[4] Its binding to MC1R initiates a signaling cascade that is central to its therapeutic effects.

Signaling Pathway

Upon binding to MC1R, this compound triggers the dissociation of the Gαs subunit of the associated G-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates and activates downstream transcription factors, most notably the cAMP response element-binding protein (CREB) and the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and function, and its activation leads to the increased transcription of key enzymes involved in eumelanin synthesis.

Dersimelagon_MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MC1R MC1R This compound->MC1R Binds Gs Gαs MC1R->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gs->AC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Melanogenesis_Genes Melanogenesis Genes (Tyr, Trp1, Dct) MITF->Melanogenesis_Genes Upregulates Transcription

Caption: this compound-induced MC1R signaling cascade. (Within 100 characters)

Effects on Gene Expression

This compound modulates the expression of genes involved in two primary areas: melanogenesis and inflammation/fibrosis.

Upregulation of Melanogenesis-Related Genes

In preclinical studies, this compound has been shown to significantly upregulate the expression of genes critical for the synthesis of eumelanin, the dark pigment that provides photoprotection.

Table 1: Relative mRNA Expression of Melanogenesis Genes in Mouse Skin Following a Single Oral Dose of this compound

GeneDose24 hours48 hours72 hours
Tyrosinase (Tyr) 0.3 mg/kgTendency towards upregulation--
3 mg/kgSignificant Upregulation Significant Upregulation Significant Upregulation
Tyrosinase-related protein 1 (Trp1) 0.3 mg/kgTendency towards upregulation--
3 mg/kgSignificant Upregulation Significant Upregulation Significant Upregulation
Dopachrome tautomerase (Dct) 0.3 mg/kgTendency towards upregulation--
3 mg/kgSignificant Upregulation Significant Upregulation Significant Upregulation
Data derived from qPCR analysis of mouse pinnae tissue. Hypoxanthine phosphoribosyltransferase 1 (Hprt) was used for normalization.
Modulation of Inflammation and Fibrosis-Related Genes

This compound demonstrates disease-modifying effects in preclinical models of systemic sclerosis (SSc), a condition characterized by inflammation and fibrosis. These effects are mediated, in part, by changes in gene expression in fibroblasts and immune cells.

Table 2: Effect of this compound on Fibrosis and Inflammation-Related Gene Expression

GeneCell Type / ModelStimulusEffect of this compound
ACTA2 (α-SMA) Human Dermal FibroblastsTGF-βConcentration-dependent suppression of mRNA elevation
COL1A1 Human Dermal FibroblastsTGF-βNo effect on mRNA expression
IL-6 Signaling Pathway Genes Mouse Lung (BLM-induced SSc model)Bleomycin (BLM)Reversed BLM-induced gene expression fluctuations
Data derived from in vitro studies on human dermal fibroblasts and microarray analysis of lung tissue from a mouse model of systemic sclerosis.

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate this compound's effect on gene expression.

Protocol: In Vivo Gene Expression Analysis in Mice

This protocol was used to quantify the expression of melanogenesis-related genes in mouse skin.

  • Animal Model: 7-week-old male C57BL/6J-Ay/+ mice were used.

  • Dosing: A single oral gavage of this compound (0.3 or 3 mg/kg) or vehicle was administered.

  • Tissue Collection: At 24, 48, and 72 hours post-administration, mice were euthanized, and pinnae (ear skin) were dissected for analysis.

  • RNA Extraction: Total RNA was extracted from the pinnae using the Qiagen RNeasy Mini Kit.

  • Quantitative Real-Time PCR (qPCR):

    • One-Step SYBR PrimeScript PLUS RT-PCR Kit (Takara Bio) was used for reverse transcription and amplification.

    • Target genes: Tyr, Trp1, Dct.

    • Endogenous Control: Hprt was used for normalization.

    • Analysis: Relative gene expression was calculated based on the comparative Ct method.

In_Vivo_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Dosing Oral Gavage: This compound (0.3 or 3 mg/kg) or Vehicle Tissue_Collection Tissue Collection: Pinnae Dissected at 24, 48, 72h Dosing->Tissue_Collection Mice C57BL/6J-Ay/+ Mice Mice->Dosing RNA_Extraction Total RNA Extraction (Qiagen RNeasy Mini Kit) Tissue_Collection->RNA_Extraction qPCR One-Step RT-qPCR (SYBR Green) RNA_Extraction->qPCR Data_Analysis Data Analysis: Relative Expression vs. Hprt qPCR->Data_Analysis

Caption: Workflow for in vivo gene expression analysis. (Within 100 characters)
Protocol: In Vitro Gene Expression in Human Dermal Fibroblasts

This protocol was used to assess the anti-fibrotic potential of this compound.

  • Cell Culture: Normal human dermal fibroblasts were cultured.

  • Starvation: Cells were serum-starved for 24 hours to synchronize them.

  • Treatment: Cells were pre-treated with varying concentrations of this compound (MT-7117) before being stimulated with transforming growth factor-β (TGF-β) to induce a fibrotic response.

  • Incubation: Cells were cultured for an additional 24 hours.

  • RNA Extraction & qPCR: Total RNA was extracted, and qPCR was performed to measure the mRNA expression levels of ACTA2 (encoding α-smooth muscle actin) and COL1A1.

In_Vitro_Workflow Start Culture Human Dermal Fibroblasts Starve Serum Starvation (24 hours) Start->Starve Treat Treatment: 1. This compound (various conc.) 2. TGF-β Stimulation Starve->Treat Incubate Incubation (24 hours) Treat->Incubate Harvest Cell Lysis & RNA Extraction Incubate->Harvest qPCR RT-qPCR for ACTA2 & COL1A1 mRNA Harvest->qPCR Analysis Analyze Gene Expression qPCR->Analysis

Caption: Workflow for in vitro fibroblast gene expression study. (Within 100 characters)
Protocol: Microarray Gene Expression Profiling

This protocol was used to gain a broader understanding of this compound's anti-inflammatory effects in a disease model.

  • Model: Bleomycin (BLM)-induced systemic sclerosis model in mice.

  • Sample Source: Total RNA was extracted from lung tissue samples from three groups: control (no disease), disease + vehicle, and disease + this compound (0.3 mg/kg).

  • Quality Control: RNA purity, concentration, and quality were confirmed with a NanoDrop 2000 and Agilent 2100 bioanalyzer.

  • Microarray Platform: Agilent Expression Array was used for gene expression profiling.

  • Data Analysis: Gene expression changes between the groups were analyzed to identify pathways and biological processes modulated by this compound, such as the IL-6 signaling pathway.

Summary and Conclusion

This compound, a selective MC1R agonist, directly influences gene expression in skin and related cells to produce its therapeutic effects. In skin, it robustly upregulates a network of genes essential for eumelanin synthesis, including Tyr, Trp1, and Dct, providing a clear molecular basis for its observed effects on skin pigmentation. Furthermore, in the context of fibro-inflammatory conditions, this compound demonstrates a capacity to modulate gene expression associated with fibrosis and inflammation, notably by suppressing TGF-β-induced ACTA2 mRNA elevation in dermal fibroblasts and normalizing pathological gene expression in inflammatory pathways.

The data presented in this guide, derived from rigorous preclinical and in vitro experiments, underscores the targeted molecular mechanism of this compound. For scientists and researchers, this information provides a foundational understanding of its pharmacogenomic activity, supporting further investigation into its potential applications in photodermatoses and fibro-inflammatory skin disorders.

References

Understanding the Oral Bioavailability of Dersimelagon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (formerly MT-7117) is an investigational, orally administered, selective non-peptide small molecule agonist of the melanocortin-1 receptor (MC1R).[1] It is currently under development for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), rare genetic disorders characterized by severe phototoxicity.[1][2] This technical guide provides a comprehensive overview of the oral bioavailability of this compound, summarizing key pharmacokinetic data, experimental protocols from clinical trials, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and activating the MC1R, a G-protein coupled receptor primarily expressed on melanocytes.[1][3] Activation of MC1R initiates a downstream signaling cascade that leads to the production of eumelanin, the dark pigment in the skin that provides protection against ultraviolet and visible light. By increasing eumelanin levels, this compound aims to improve sun tolerance and reduce the incidence of painful phototoxic reactions in patients with EPP and XLP.

Signaling Pathway of this compound

This compound This compound (Oral Agonist) MC1R Melanocortin-1 Receptor (MC1R) (G-protein coupled receptor) This compound->MC1R Binds and Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP Cyclic AMP (cAMP) (Second Messenger) AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates and Activates MITF MITF (Melanocyte Master Regulator) CREB->MITF Increases Transcription of Melanogenesis Increased Eumelanin Production MITF->Melanogenesis Promotes

Caption: this compound's activation of the MC1R signaling cascade.

Pharmacokinetics and Oral Bioavailability

This compound is designed for oral administration, offering a convenient dosing regimen for patients. Clinical studies have demonstrated its rapid absorption and favorable pharmacokinetic profile.

Absorption

Following oral administration, this compound is rapidly absorbed, with the median time to reach maximum plasma concentration (Tmax) observed to be between 2 to 5 hours. Studies in healthy volunteers have shown that systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), increases in a manner slightly more than dose-proportional over a single-dose range of 1 to 600 mg.

The presence of a high-fat meal does not have a clinically significant effect on the overall exposure (AUC) of this compound. However, it has been observed to increase the Cmax by approximately 22%, indicating that food can influence the rate of absorption. A study comparing 100 mg and 50 mg tablet formulations found a relative oral bioavailability of 97% for the 100 mg tablets.

Distribution, Metabolism, and Excretion

This compound is extensively metabolized, primarily in the liver, to a glucuronide metabolite. This metabolite is then eliminated in the bile and subsequently hydrolyzed back to the unchanged parent drug in the gut. The primary route of excretion is through the feces, with over 90% of the administered radioactive dose recovered in feces within 5 days post-dose. Urinary excretion of this compound and its metabolites is negligible. The mean terminal half-life (t1/2) after multiple doses ranges from approximately 10.6 to 19.0 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from a Phase 1, first-in-human study (NCT02834442) in healthy volunteers.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters

Dose (mg)Tmax (h, median)Cmax (ng/mL, mean)AUC (ng·h/mL, mean)
14.01.825.4
34.07.5118
104.028.1511
304.01242430
1004.054912000
3004.0228054600
6004.05350134000

Data presented are approximations based on graphical data from published literature and should be considered illustrative.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 14)

Dose (mg, once daily)Tmax (h, median)t1/2 (h, mean)
304.010.56
1505.018.97
3004.016.99
4504.016.32

Experimental Protocols

The oral bioavailability and pharmacokinetics of this compound have been evaluated in a series of clinical trials. The methodologies for the key studies are outlined below.

Phase 1 First-in-Human Study (NCT02834442)

This was a randomized, double-blind, placebo-controlled, single-center study in healthy adult volunteers. The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.

  • SAD Cohorts: Participants received a single oral dose of this compound (1, 3, 10, 30, 100, 300, or 600 mg) or placebo as a suspension.

  • MAD Cohorts: Participants received daily oral doses of this compound (30, 150, 300, or 450 mg) or placebo for 14 days.

  • Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points before and after drug administration to determine the plasma concentrations of this compound and its major metabolite.

  • Analytical Method: Plasma concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.

Absorption, Distribution, Metabolism, and Excretion (ADME) Study (NCT03503266)

This was an open-label, single-center, mass balance study in healthy male volunteers.

  • Study Design: Participants received a single oral dose of [14C]-labeled this compound.

  • Sample Collection: Blood, urine, and feces were collected at regular intervals for up to 5 days post-dose to measure total radioactivity and to profile the metabolites.

  • Analytical Methods: Total radioactivity was measured by liquid scintillation counting. Metabolite profiling was conducted using high-performance liquid chromatography with radiochemical detection (HPLC-RD) and LC-MS/MS.

Experimental Workflow

cluster_0 Phase 1 Clinical Trial Workflow Screening Subject Screening (Healthy Volunteers) Randomization Randomization (this compound vs. Placebo) Screening->Randomization Dosing Oral Administration (Single or Multiple Doses) Randomization->Dosing PK_Sampling Pharmacokinetic Blood Sampling (Serial) Dosing->PK_Sampling Safety_Monitoring Safety and Tolerability Monitoring Dosing->Safety_Monitoring Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->Analysis Results Data Interpretation and Reporting Safety_Monitoring->Results PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis PK_Analysis->Results

Caption: Workflow for a Phase 1 clinical trial of this compound.

Conclusion

This compound demonstrates favorable oral bioavailability characteristics, including rapid absorption and a predictable pharmacokinetic profile. The oral route of administration, coupled with its mechanism of action targeting the underlying pathophysiology of EPP and XLP, positions this compound as a promising therapeutic candidate for these debilitating conditions. Further clinical development will continue to elucidate its long-term safety and efficacy profile in the target patient populations.

References

Methodological & Application

Dersimelagon (MT-7117): In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Dersimelagon (MT-7117) is a novel, orally bioavailable, small molecule that functions as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3] MC1R, a G-protein coupled receptor, plays a critical role in regulating skin pigmentation and has anti-inflammatory properties.[2][4] Activation of MC1R by agonists like this compound stimulates the production of eumelanin, the dark pigment that offers protection against photodamage. This has positioned this compound as a potential therapeutic agent for photosensitivity disorders such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its binding affinity to melanocortin receptors, its functional agonistic activity, and its effect on melanogenesis.

Data Summary

The following tables summarize the in vitro pharmacological data for this compound (MT-7117) in comparison to the non-selective melanocortin receptor agonist [Nle4, D-Phe7]-αMSH (NDP-αMSH).

Table 1: Binding Affinity of this compound (MT-7117) and NDP-αMSH for Human Melanocortin Receptors (MCRs)

CompoundhMC1R Ki (nmol/l)hMC3R Ki (nmol/l)hMC4R Ki (nmol/l)hMC5R Ki (nmol/l)
This compound (MT-7117)2.26142032.9486
NDP-αMSH0.0280.170.200.21

Data sourced from Suzuki et al., 2021.

Table 2: Agonistic Activity of this compound (MT-7117) on MC1R Across Species

SpeciesEC50 (nmol/l)
Human8.16
Cynomolgus Monkey3.91
Mouse1.14
Rat0.251

Data sourced from MedchemExpress and Probechem Biochemicals.

Table 3: Melanin Production in B16F1 Cells

CompoundEC50 (pmol/l)
This compound (MT-7117)13.00
NDP-αMSH8.455

Data sourced from Suzuki et al., 2021.

Signaling Pathway and Experimental Workflows

MC1R Signaling Pathway

This compound acts as an agonist at the MC1R, a Gs-protein coupled receptor. Upon binding, it activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of key genes involved in melanogenesis, ultimately leading to the production of eumelanin.

MC1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (MT-7117) MC1R MC1R This compound->MC1R AC Adenylyl Cyclase MC1R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Melanogenesis_Genes Melanogenesis Genes pCREB->Melanogenesis_Genes Upregulates Eumelanin Eumelanin Production Melanogenesis_Genes->Eumelanin Leads to

Caption: MC1R signaling cascade initiated by this compound.

Experimental Workflow: Receptor Binding Assay

This workflow outlines the competitive binding assay to determine the affinity of this compound for melanocortin receptors.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing recombinant human MCRs start->prepare_membranes incubate Incubate membranes with [125I] NDP-αMSH and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of the filter separate->measure analyze Analyze data and calculate Ki values measure->analyze end End analyze->end

Caption: Workflow for the competitive receptor binding assay.

Experimental Workflow: cAMP Functional Assay

This workflow describes the procedure to measure the agonistic activity of this compound by quantifying intracellular cAMP production.

cAMP_Assay_Workflow start Start culture_cells Culture HEK293 cells stably expressing human MC1R start->culture_cells stimulate_cells Stimulate cells with varying concentrations of this compound culture_cells->stimulate_cells lyse_cells Lyse cells to release intracellular contents stimulate_cells->lyse_cells measure_cAMP Measure cAMP levels using a suitable assay kit (e.g., HTRF) lyse_cells->measure_cAMP analyze Analyze data and calculate EC50 values measure_cAMP->analyze end End analyze->end

Caption: Workflow for the intracellular cAMP functional assay.

Experimental Workflow: Melanin Production Assay

This workflow details the in vitro assay to assess the effect of this compound on melanin production in a mouse melanoma cell line.

Melanin_Assay_Workflow start Start culture_cells Culture B16F1 mouse melanoma cells start->culture_cells treat_cells Treat cells with varying concentrations of This compound for 3 days culture_cells->treat_cells collect_supernatant Collect the cell culture supernatant treat_cells->collect_supernatant measure_melanin Measure melanin concentration in the supernatant (absorbance at 405 nm) collect_supernatant->measure_melanin analyze Analyze data and calculate EC50 values measure_melanin->analyze end End analyze->end

Caption: Workflow for the in vitro melanin production assay.

Experimental Protocols

Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R).

Materials:

  • Cell membranes from HEK293 cells stably expressing recombinant human MC1R, MC3R, MC4R, or MC5R.

  • [125I] NDP-αMSH (Radioligand)

  • This compound (MT-7117)

  • NDP-αMSH (for non-specific binding determination)

  • Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add in the following order:

    • Binding Buffer

    • This compound solution (or vehicle for total binding, or excess NDP-αMSH for non-specific binding)

    • [125I] NDP-αMSH

    • Cell membrane suspension

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [125I] NDP-αMSH binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular cAMP Functional Assay

This protocol measures the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production in cells expressing MC1R, thus determining its functional potency (EC50).

Materials:

  • HEK293 cells stably expressing the human MC1R.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).

  • Assay Buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • This compound (MT-7117)

  • αMSH (as a reference agonist)

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the HEK293-hMC1R cells in a suitable multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.

  • Prepare serial dilutions of this compound and the reference agonist (αMSH) in Assay Buffer.

  • Remove the culture medium from the cells and wash with Assay Buffer.

  • Add the different concentrations of this compound or αMSH to the cells. Include a vehicle control.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • Perform the cAMP measurement following the kit's protocol.

  • Read the signal on a compatible plate reader.

  • Generate a concentration-response curve and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

In Vitro Melanin Production Assay

This protocol evaluates the effect of this compound on melanogenesis by measuring melanin content in the supernatant of a mouse melanoma cell line.

Materials:

  • B16F1 mouse melanoma cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (MT-7117)

  • NDP-αMSH (as a positive control)

  • Phosphate-buffered saline (PBS)

  • NaOH solution (e.g., 1N)

  • Spectrophotometer (plate reader)

Procedure:

  • Seed B16F1 cells in a multi-well plate (e.g., 24-well plate) and allow them to adhere overnight.

  • Prepare various concentrations of this compound and NDP-αMSH in fresh culture medium.

  • Replace the existing medium with the medium containing the test compounds. Include a vehicle control.

  • Incubate the cells for 3 days at 37°C in a CO2 incubator.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the absorbance of the supernatant at 405 nm using a spectrophotometer. The absorbance is directly proportional to the amount of melanin released into the medium.

  • (Optional) To measure intracellular melanin, wash the cells with PBS, lyse them with NaOH solution, and measure the absorbance of the lysate at 405 nm.

  • Construct a concentration-response curve and determine the EC50 value for melanin production.

References

Application Notes and Protocols: Preparation of Dersimelagon Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon, also known as MT-7117, is a selective, orally bioavailable, non-peptide agonist of the melanocortin-1 receptor (MC1R).[1][2][3] It is under investigation for its potential to prevent phototoxicity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) by stimulating melanin production.[2][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃₆H₄₅F₄N₃O₅
Molecular Weight 675.8 g/mol
Appearance Solid powder
Solubility in DMSO 25 mg/mL (37.00 mM) with ultrasonication and warming to 60°C
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experimental assays.

3.1. Materials and Equipment

  • This compound (solid powder)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Workflow Diagram

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Calculate Required Mass B Weigh this compound A->B Accurate Weighing C Add DMSO B->C To Weighed Compound D Vortex C->D Initial Mixing E Warm/Sonicate (if needed) D->E Aid Dissolution F Aliquot E->F For Working Stocks G Store at -20°C or -80°C F->G Long-term Stability

Caption: A flowchart outlining the key steps for preparing a this compound stock solution.

3.3. Step-by-Step Procedure

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 675.8 g/mol x 1000 mg/g = 6.758 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tube.

  • Adding DMSO:

    • Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If the compound does not fully dissolve, brief warming in a water bath (up to 60°C) and/or sonication in an ultrasonic bath can be used to aid dissolution. Caution: Avoid excessive heat, which may degrade the compound.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage (months to years), store the aliquots at -20°C or -80°C in a dark, dry environment. For short-term storage (days to weeks), 0-4°C is acceptable.

Signaling Pathway Context

This compound functions as a selective agonist for the melanocortin-1 receptor (MC1R), a G protein-coupled receptor (GPCR). Activation of MC1R initiates a downstream signaling cascade that ultimately leads to an increase in the production of eumelanin, the dark pigment in the skin that provides photoprotection.

G This compound Signaling Pathway This compound This compound MC1R MC1R (Melanocortin-1 Receptor) This compound->MC1R Binds and Activates Gs Gαs MC1R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Increases Transcription Melanogenesis Increased Eumelanin Production MITF->Melanogenesis Promotes

Caption: Simplified signaling pathway of this compound via the MC1R.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

By following this detailed protocol, researchers can ensure the accurate and reproducible preparation of this compound stock solutions, a crucial step for advancing research and development in the field of photoprotective therapeutics.

References

Application Notes and Protocols for Cell Culture Experiments Using Dersimelagon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist selective for the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R, a G protein-coupled receptor, on melanocytes stimulates the production of eumelanin, the dark pigment responsible for photoprotection.[3][4] This has led to the investigation of this compound for the treatment of photodermatoses, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3] Beyond its effects on pigmentation, this compound has also demonstrated anti-inflammatory and anti-fibrotic properties, suggesting its potential therapeutic application in conditions like systemic sclerosis.

These application notes provide detailed protocols for key in vitro cell culture experiments to characterize the activity of this compound. The included methodologies cover the assessment of its primary pharmacodynamic effect on melanin production, its engagement with the MC1R signaling pathway through cyclic AMP (cAMP) production, and its potential anti-fibrotic effects on human dermal fibroblasts.

Mechanism of Action: MC1R Signaling Pathway

This compound selectively binds to and activates the MC1R. This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of key melanogenic enzymes, such as tyrosinase, leading to the synthesis of eumelanin.

Dersimelagon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MC1R MC1R This compound->MC1R Binds to G_protein G Protein (Gs) MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Melanogenesis_Genes Melanogenesis Gene Expression (e.g., Tyrosinase) pCREB->Melanogenesis_Genes Upregulates Eumelanin Eumelanin Production Melanogenesis_Genes->Eumelanin

Caption: this compound-induced MC1R signaling pathway leading to eumelanin production.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in key cellular assays.

Table 1: Agonistic Activity of this compound on Melanocortin Receptors

ReceptorSpeciesEC50 (nM)
MC1RHuman8.16
MC1RCynomolgus Monkey3.91
MC1RMouse1.14
MC4RHuman79.6

Data sourced from a study where cAMP production was measured in cells expressing recombinant melanocortin receptors.

Table 2: Eumelanin Production in B16F1 Mouse Melanoma Cells

CompoundEC50 (pM)95% Confidence Interval
This compound (MT-7117)13.000.2865–590.2
NDP-α-MSH (Reference)8.4550.4249–168.3

Data sourced from a study where melanin concentration in the supernatant of treated B16F1 cells was determined after 3 days of incubation.

Experimental Protocols

Melanin Production Assay in B16F1 Mouse Melanoma Cells

This protocol details the methodology to quantify the effect of this compound on melanin production in a mouse melanoma cell line.

Melanin_Assay_Workflow start Start seed_cells Seed B16F1 cells in 96-well plate (1.5 x 10^4 cells/well) start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound incubate Incubate for 3 days at 37°C, 5% CO2 add_this compound->incubate measure_supernatant Measure optical density of supernatant at 405 nm incubate->measure_supernatant calculate_melanin Calculate melanin concentration using a standard curve measure_supernatant->calculate_melanin end End calculate_melanin->end

Caption: Workflow for the B16F1 cell melanin production assay.

Materials:

  • B16F1 mouse melanoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) without phenol red

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (MT-7117)

  • NDP-α-MSH (as a positive control)

  • 96-well cell culture plates

  • Eumelanin standard (e.g., Sigma-Aldrich, M8631)

  • Microplate reader

Protocol:

  • Cell Culture: Culture B16F1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the B16F1 cells into a 96-well plate at a density of 1.5 x 10^4 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (NDP-α-MSH) in culture medium. A suitable concentration range to test would be from picomolar to micromolar to determine the EC50.

  • Treatment: Remove the overnight culture medium from the cells and add the prepared concentrations of this compound or control compounds to the respective wells.

  • Incubation: Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.

  • Melanin Quantification:

    • After the incubation period, carefully collect the supernatant from each well.

    • Measure the optical density (OD) of the supernatant at 405 nm using a microplate reader.

    • Prepare a standard curve using a known concentration of eumelanin.

    • Calculate the melanin concentration in the samples by comparing their OD values to the standard curve.

  • Data Analysis: Plot the melanin concentration against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.

Intracellular cAMP Production Assay

This protocol describes the measurement of intracellular cyclic AMP (cAMP) levels in response to this compound treatment in cells expressing the melanocortin 1 receptor (MC1R). This assay is crucial for confirming the on-target activity of this compound.

cAMP_Assay_Workflow start Start prepare_cells Prepare cell suspension (e.g., HEK293-hMC1R) in assay buffer with IBMX start->prepare_cells plate_cells Plate cells into a microplate prepare_cells->plate_cells add_this compound Add serial dilutions of this compound plate_cells->add_this compound incubate Incubate for 30 min at 37°C add_this compound->incubate lyse_and_detect Add lysis buffer and HTRF detection reagents incubate->lyse_and_detect read_plate Read plate on an HTRF-compatible reader lyse_and_detect->read_plate calculate_cAMP Calculate cAMP concentration using a standard curve read_plate->calculate_cAMP end End calculate_cAMP->end Fibroblast_Assay_Workflow start Start culture_fibroblasts Culture human dermal fibroblasts to confluence start->culture_fibroblasts starve_cells Serum-starve cells for 24 hours culture_fibroblasts->starve_cells treat_cells Treat with TGF-β and this compound starve_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate extract_rna Extract total RNA incubate->extract_rna rt_qpcr Perform RT-qPCR for ACTA2 and COL1A1 extract_rna->rt_qpcr analyze_data Analyze gene expression data rt_qpcr->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Quantifying Melanin Production Following Dersimelagon Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (MT-7117) is an orally administered, selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2] Activation of MC1R on melanocytes stimulates the production of eumelanin, the dark pigment responsible for photoprotection.[3][4][5] This document provides detailed protocols for quantifying the melanogenic effects of this compound in various experimental models, including in vitro cell-based assays, in vivo animal models, and clinical assessments in humans.

This compound's mechanism of action involves binding to the G-protein coupled MC1R, which in turn activates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade leads to the activation of Protein Kinase A (PKA), phosphorylation of the CREB transcription factor, and ultimately the upregulation of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, inducing the expression of key melanogenic enzymes such as tyrosinase, leading to increased eumelanin synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data on melanin production following this compound treatment from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound

Cell LineParameterValueReference
B16F1 mouse melanomaEC50 for melanin production13.00 pmol/L

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelTreatment and DosePrimary OutcomeResultReference
Ay/a miceThis compound (≥0.3 mg/kg/day, p.o.) for 6 daysCoat color darkeningSignificant darkening
Cynomolgus monkeysThis compound (≥1 mg/kg/day, p.o.) for 4 weeksSkin pigmentation (change in L* value)Significant decrease in L* value (darkening)

Table 3: Clinical Efficacy of this compound in Humans

Study PopulationTreatment and DosePrimary OutcomeResultReference
Healthy VolunteersThis compound 150 mg and 300 mg (multiple doses)Melanin Density (MD)Increased MD observed
Patients with EPP/XLPThis compound 100 mg and 300 mgTime to first prodromal symptom with sun exposureStatistically significant increase
Patients with EPP/XLPThis compound 100 mg and 300 mgSkin hyperpigmentation (Adverse Event)Reported in 9% and 31% of patients, respectively

Signaling Pathway and Experimental Workflows

Dersimelagon_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanogenesis Melanogenesis This compound This compound MC1R MC1R G-Protein Coupled Receptor This compound->MC1R G_Protein Gs MC1R->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB MITF_Gene MITF Gene pCREB->MITF_Gene activates transcription MITF_mRNA MITF mRNA MITF_Gene->MITF_mRNA MITF_Protein MITF MITF_mRNA->MITF_Protein translation Melanogenic_Enzymes Tyrosinase, etc. MITF_Protein->Melanogenic_Enzymes upregulates Eumelanin Eumelanin Melanogenic_Enzymes->Eumelanin synthesizes

Caption: this compound Signaling Pathway for Eumelanin Production.

Experimental_Workflows cluster_invitro In Vitro: B16F1 Cell Assay cluster_invivo_animal In Vivo: Animal Models cluster_clinical In Vivo: Human Clinical Trials Culture_B16F1 Culture B16F1 cells Treat_this compound Treat with this compound Culture_B16F1->Treat_this compound Incubate Incubate for 72h Treat_this compound->Incubate Lyse_Cells Lyse cells with NaOH Incubate->Lyse_Cells Measure_Absorbance Measure Absorbance at 492 nm Lyse_Cells->Measure_Absorbance Quantify_Melanin Quantify Melanin Measure_Absorbance->Quantify_Melanin Administer_this compound Administer this compound (p.o.) Assess_Pigmentation Assess Pigmentation Administer_this compound->Assess_Pigmentation Mice Mice: Coat Color Assess_Pigmentation->Mice Monkeys Monkeys: Skin Colorimetry Assess_Pigmentation->Monkeys Histology Histological Analysis (Fontana-Masson) Assess_Pigmentation->Histology Administer_Dersimelagon_Human Administer this compound Measure_Melanin_Density Measure Melanin Density (Spectrophotometry) Administer_Dersimelagon_Human->Measure_Melanin_Density Calculate_MD Calculate MD using formula Measure_Melanin_Density->Calculate_MD

Caption: Experimental Workflows for Quantifying Melanin Production.

Experimental Protocols

In Vitro Melanin Production Assay in B16F1 Cells

This protocol describes the quantification of melanin production in the B16F1 mouse melanoma cell line following treatment with this compound.

Materials:

  • B16F1 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • 1 M NaOH with 20% DMSO

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Culture B16F1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the B16F1 cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%. Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Lysis and Melanin Solubilization:

    • Carefully remove the culture medium.

    • Wash the cells with PBS.

    • Add 100 µL of 1 M NaOH containing 20% DMSO to each well.

    • Incubate the plate at 60°C for 1-2 hours to solubilize the melanin.

  • Quantification:

    • Measure the absorbance of the lysate at 492 nm using a spectrophotometer.

    • A standard curve can be generated using synthetic melanin to determine the absolute melanin concentration.

    • Results can also be expressed as a percentage of the control.

In Vivo Quantification of Skin Pigmentation

1. Spectrophotometric Measurement of Melanin Density in Human Skin

This non-invasive method is used to quantify changes in skin melanin density in clinical trials.

Materials:

  • Handheld spectrophotometer (e.g., Minolta Spectrophotometer CM-series)

Procedure:

  • Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measurement Site Selection: Choose a consistent area of skin for measurement, typically one that is not regularly exposed to the sun, such as the inner upper arm.

  • Measurement:

    • Gently place the spectrophotometer probe on the skin surface.

    • Take at least three separate readings of reflectance at wavelengths of 400 nm (R400) and 420 nm (R420).

  • Calculation of Melanin Density (MD):

    • Calculate the average reflectance values for R400 and R420.

    • Use the following formula to estimate melanin density: MD = 100 * [0.035307 + 0.009974 * (R420 - R400)]

    • The change in MD from baseline can be used to quantify the effect of this compound treatment.

2. Colorimetric Measurement of Skin Pigmentation in Animal Models (e.g., Cynomolgus Monkeys)

This method assesses changes in skin color as an indicator of pigmentation.

Materials:

  • Colorimeter (e.g., Konica Minolta Chroma Meter)

Procedure:

  • Calibration: Calibrate the colorimeter according to the manufacturer's instructions.

  • Measurement Site Selection: Select a consistent and well-defined area of skin for measurement (e.g., the cheek).

  • Measurement:

    • Gently place the colorimeter probe on the skin surface.

    • Take multiple readings and average them to obtain the Lab* values. The L* value represents lightness (from black to white) and is the primary indicator of skin darkening.

  • Data Analysis:

    • The change in the L* value (ΔL) from baseline is calculated to quantify the degree of skin darkening. A decrease in the L value indicates increased pigmentation.

Histological Detection of Melanin: Fontana-Masson Staining

This histochemical staining method is used to visualize melanin in tissue sections from animal studies.

Materials:

  • Paraffin-embedded tissue sections (5 µm)

  • Ammoniacal Silver Solution (prepare fresh)

  • 10% Silver Nitrate solution

  • Concentrated Ammonium Hydroxide

  • 0.2% Gold Chloride solution

  • 5% Sodium Thiosulfate solution

  • Nuclear Fast Red solution

  • Distilled water

  • Absolute alcohol

  • Xylene or other clearing agent

  • Mounting medium

Procedure:

  • Deparaffinization and Hydration:

    • Deparaffinize the tissue sections in xylene.

    • Hydrate the sections through a graded series of alcohol to distilled water.

  • Preparation of Ammoniacal Silver Solution (prepare immediately before use):

    • To a 10% silver nitrate solution, add concentrated ammonium hydroxide drop by drop while shaking until the precipitate that forms just redissolves.

  • Silver Impregnation:

    • Incubate the slides in the ammoniacal silver solution in a 58-60°C water bath for 30-60 minutes, or until the sections turn a yellowish-brown color.

    • Rinse thoroughly in several changes of distilled water.

  • Toning:

    • Incubate the slides in 0.2% gold chloride solution for 30 seconds to 1 minute. This will tone the reaction from brown to black.

    • Rinse thoroughly in distilled water.

  • Fixation:

    • Incubate the slides in 5% sodium thiosulfate solution for 1-2 minutes to remove unreacted silver salts.

    • Rinse in running tap water for 2 minutes, followed by distilled water.

  • Counterstaining:

    • Counterstain the nuclei with Nuclear Fast Red for 5 minutes.

    • Rinse in running tap water, followed by distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of alcohol.

    • Clear in xylene and mount with a permanent mounting medium.

Expected Results:

  • Melanin and argentaffin granules: Black

  • Nuclei: Pink/Red

  • Cytoplasm: Light pink

References

Application Notes and Protocols for Testing Dersimelagon Activity in B16F1 Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2][3] Activation of MC1R in melanocytes stimulates the production of eumelanin, the dark pigment responsible for photoprotection.[1][2] B16F1 murine melanoma cells are a widely used in vitro model for studying melanogenesis as they express functional MC1R and produce melanin in response to MC1R agonists. These application notes provide detailed protocols for testing the activity of this compound in B16F1 cells, focusing on its effects on cell viability, melanin production, and tyrosinase activity.

Mechanism of Action of this compound

This compound selectively binds to and activates MC1R, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and pigmentation. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), ultimately leading to the synthesis of eumelanin.

Dersimelagon_Signaling_Pathway This compound Signaling Pathway in Melanocytes This compound This compound MC1R MC1R This compound->MC1R Binds and Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Melanogenic_Enzymes Tyrosinase (TYR) TRP1, DCT MITF->Melanogenic_Enzymes Upregulates Transcription Eumelanin Eumelanin (Pigmentation) Melanogenic_Enzymes->Eumelanin Catalyzes Synthesis

This compound Signaling Pathway

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Effect of this compound on B16F1 Cell Viability (MTT Assay)

This compound Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.199.1 ± 4.8
198.5 ± 5.5
1097.9 ± 4.9
10096.3 ± 5.1
100094.8 ± 6.0

Disclaimer: The data presented in this table is illustrative and represents the expected outcome for a non-cytotoxic MC1R agonist at concentrations effective for melanogenesis. Actual results should be determined experimentally.

Table 2: Effect of this compound on Melanin Content in B16F1 Cells

This compound Concentration (pM)Melanin Production (% of NDP-αMSH Max) (Mean ± SEM)
0 (Vehicle Control)5.2 ± 1.1
115.8 ± 3.5
328.4 ± 4.1
1045.1 ± 5.3
3068.9 ± 6.2
10085.3 ± 7.0
30095.1 ± 5.8
100098.2 ± 4.5

Data adapted from Suzuki, T., et al. (2021). Skin Health and Disease, 2(1), e78. In this study, the EC50 value for this compound (MT-7117) on melanin production in B16F1 cells was determined to be 13.00 pM.

Table 3: Effect of this compound on Tyrosinase Activity in B16F1 Cells

This compound Concentration (nM)Relative Tyrosinase Activity (%) (Mean ± SD)
0 (Vehicle Control)100 ± 8.1
0.1125 ± 9.5
1180 ± 12.3
10250 ± 15.8
100320 ± 18.2
1000350 ± 20.5

Disclaimer: The data presented in this table is illustrative and represents the expected dose-dependent increase in tyrosinase activity corresponding to the observed increase in melanin production. Actual results should be determined experimentally.

Experimental Protocols

General Cell Culture of B16F1 Cells

B16F1 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Subculture should be performed when cells reach 80-90% confluency.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Culture Culture B16F1 Cells Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat with this compound (various concentrations) Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Viability Cell Viability Assay (MTT) Incubate->Viability Melanin Melanin Content Assay Incubate->Melanin Tyrosinase Tyrosinase Activity Assay Incubate->Tyrosinase

General Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effect of this compound on B16F1 cells.

Materials:

  • B16F1 cells

  • Complete DMEM

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed B16F1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete DMEM from a concentrated stock. The final DMSO concentration should be below 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow MTT Assay Workflow Seed Seed B16F1 cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Remove_Medium Remove Medium Incubate3->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Shake Shake to dissolve formazan Add_DMSO->Shake Read_Absorbance Read Absorbance at 570 nm Shake->Read_Absorbance Analyze Calculate % Cell Viability Read_Absorbance->Analyze

MTT Assay Workflow
Protocol 2: Melanin Content Assay

This protocol quantifies the amount of melanin produced by B16F1 cells after treatment with this compound.

Materials:

  • Treated B16F1 cells from 6-well plates

  • PBS

  • 1 N NaOH with 10% DMSO

  • Synthetic melanin standard

  • Microplate reader

Procedure:

  • After the 72-hour treatment with this compound, wash the cells in the 6-well plates twice with PBS.

  • Harvest the cells by trypsinization and pellet them by centrifugation.

  • Wash the cell pellet with PBS.

  • Solubilize the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.

  • Incubate at 80°C for 1 hour to dissolve the melanin.

  • Prepare a standard curve using synthetic melanin dissolved in 1 N NaOH with 10% DMSO.

  • Transfer 100 µL of the cell lysate and the standards to a 96-well plate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to normalize the melanin content.

  • Calculate the melanin content and express it as µg of melanin per mg of protein.

Melanin_Assay_Workflow Melanin Content Assay Workflow Harvest Harvest and pellet treated B16F1 cells Lyse Lyse cells in 1N NaOH + 10% DMSO Harvest->Lyse Heat Incubate at 80°C for 1h Lyse->Heat Centrifuge Centrifuge to clarify Heat->Centrifuge Transfer Transfer supernatant to 96-well plate Centrifuge->Transfer Protein_Assay Perform Protein Assay on lysate Centrifuge->Protein_Assay Read_Absorbance Read Absorbance at 405 nm Transfer->Read_Absorbance Calculate Calculate Melanin Content (normalize to protein) Read_Absorbance->Calculate Protein_Assay->Calculate

Melanin Content Assay Workflow
Protocol 3: Tyrosinase Activity Assay

This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, in B16F1 cell lysates.

Materials:

  • Treated B16F1 cells from 6-well plates

  • Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (2 mg/mL in PBS)

  • 96-well plate

  • Microplate reader

Procedure:

  • After the 72-hour treatment with this compound, wash the cells in the 6-well plates twice with cold PBS.

  • Lyse the cells on ice with 100 µL of lysis buffer per well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate).

  • Determine the protein concentration of the cell lysate using a BCA or Bradford protein assay.

  • In a 96-well plate, add 20 µg of protein from each sample to individual wells. Adjust the volume with lysis buffer to 80 µL.

  • Add 20 µL of L-DOPA solution to each well to initiate the reaction.

  • Immediately measure the absorbance at 475 nm at time 0 and then every 10 minutes for 1 hour at 37°C using a microplate reader.

  • Calculate the tyrosinase activity by determining the rate of change in absorbance over time (Vmax). Express the results as a percentage of the vehicle control.

Tyrosinase_Assay_Workflow Tyrosinase Activity Assay Workflow Harvest Harvest treated B16F1 cells Lyse Lyse cells in buffer (Triton X-100) Harvest->Lyse Centrifuge Centrifuge to get clear lysate Lyse->Centrifuge Protein_Assay Determine protein concentration Centrifuge->Protein_Assay Prepare_Plate Add lysate to 96-well plate Protein_Assay->Prepare_Plate Add_LDOPA Add L-DOPA substrate Prepare_Plate->Add_LDOPA Read_Absorbance Read Absorbance at 475 nm (kinetic read for 1h) Add_LDOPA->Read_Absorbance Calculate Calculate Tyrosinase Activity (rate of change) Read_Absorbance->Calculate

Tyrosinase Activity Assay Workflow

References

Application Notes and Protocols: Dersimelagon in Murine Models of Skin Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dersimelagon (formerly MT-7117) is an orally bioavailable, selective small-molecule agonist for the melanocortin 1 receptor (MC1R).[1][2][3] Activation of MC1R is known to exert broad anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for various skin disorders.[1][2] In preclinical studies, this compound has demonstrated disease-modifying effects in murine models of systemic sclerosis (SSc), a condition characterized by skin fibrosis. It has also been shown to induce melanogenesis (skin pigmentation) in mice, suggesting its potential for preventing phototoxicity in photodermatoses. These application notes provide detailed protocols and summarized data from key murine studies to guide researchers in evaluating the therapeutic potential of this compound.

Mechanism of Action: MC1R Signaling

This compound selectively binds to and activates MC1R, a G protein-coupled receptor expressed on various cell types, including melanocytes, monocytes, endothelial cells, fibroblasts, and keratinocytes. Upon activation, MC1R stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates downstream signaling pathways. These pathways are involved in regulating inflammation, fibrosis, and melanin synthesis. The anti-inflammatory effects are partly achieved by suppressing the activation of inflammatory cells and related signals.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular & Physiological Effects This compound This compound MC1R MC1R (GPCR) This compound->MC1R Binds & Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP Production AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates AntiInflammatory Anti-inflammatory Effects Gene->AntiInflammatory AntiFibrotic Anti-fibrotic Effects Gene->AntiFibrotic Melanogenesis Melanogenesis Gene->Melanogenesis

Caption: this compound activates the MC1R signaling cascade.

Experimental Application 1: Skin Fibrosis in Systemic Sclerosis (SSc) Model

The most comprehensive studies on this compound in murine skin disease have utilized the bleomycin (BLM)-induced systemic sclerosis model, which recapitulates the inflammatory and fibrotic skin changes seen in human SSc.

Experimental Workflow Diagram

SSc_Workflow cluster_prophylactic Prophylactic Evaluation cluster_therapeutic Therapeutic Evaluation p_start Day 0 p_blm Daily BLM Injections (Days 0-25) p_start->p_blm p_drug Daily this compound (p.o.) (Days 0-28) p_start->p_drug p_end Day 29 Sample Collection p_blm->p_end p_drug->p_end t_start Day 0 t_blm BLM Injections (Every other day, 6 weeks) t_start->t_blm t_drug Daily this compound (p.o.) (Final 3 weeks) t_blm->t_drug t_end End of Week 6 Sample Collection t_drug->t_end

Caption: Workflow for SSc murine model experiments.
Protocol 1: Prophylactic Evaluation in BLM-Induced SSc Model

Objective: To assess the ability of this compound to prevent the development of skin fibrosis and lung inflammation when administered concurrently with disease induction.

Materials:

  • Animals: Female C3H/HeJ mice, 6 weeks of age.

  • Reagents:

    • Bleomycin (BLM) sulfate dissolved in phosphate-buffered saline (PBS).

    • This compound (MT-7117) or vehicle control.

    • PBS.

Procedure:

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment begins.

  • Disease Induction: From Day 0 to Day 25, administer daily subcutaneous injections of BLM (0.1 mg in 100 µL PBS) into a defined area on the shaved back of the mice. Control groups receive PBS injections.

  • Drug Administration: From Day 0 to Day 28, administer this compound orally (p.o.) once daily at desired dosages (e.g., 0.03, 0.1, 0.3, 1 mg/kg). The vehicle group receives the corresponding vehicle control.

  • Monitoring: Monitor body weight throughout the experimental period.

  • Endpoint Analysis (Day 29):

    • Euthanize mice and collect skin tissue from the injection site for analysis.

    • Collect lung tissue and serum for further analysis.

    • Skin Analysis: Measure collagen content using the Sircol collagen assay.

    • Lung Analysis: Measure wet lung weight and quantify serum levels of surfactant protein D (SP-D) as a marker of lung injury.

    • Gene Expression: Perform mRNA analysis on lung tissue for inflammatory markers like Ccl2 and Il-6.

Protocol 2: Therapeutic Evaluation in BLM-Induced SSc Model

Objective: To evaluate the efficacy of this compound in suppressing established skin fibrosis.

Procedure:

  • Disease Induction: Induce skin fibrosis by subcutaneously injecting a lower dose of BLM (0.1 mg/animal) every other day for 6 weeks. This gradual induction allows fibrosis to be partially established before treatment begins.

  • Drug Administration: During the final 3 weeks of the 6-week induction period, administer this compound orally once daily at desired dosages (e.g., 3, 10 mg/kg).

  • Endpoint Analysis (End of Week 6):

    • Euthanize mice and collect skin tissue from the injection site.

    • Measure skin fibrosis by assessing collagen content.

Data Summary: Efficacy of this compound in SSc Model

Table 1: Prophylactic Efficacy of this compound (MT-7117) in BLM-Induced SSc Model

Dose (mg/kg/day, p.o.) Outcome Assessed Result Reference
≥ 0.3 Skin Fibrosis (Collagen Content) Significant inhibition
≥ 0.3 Lung Inflammation (Weight, SP-D) Significant inhibition
0.3 - 1 Lung Ccl2 mRNA Expression Significant suppression

| 1 | Lung Il-6 mRNA Expression | Significant suppression | |

Table 2: Therapeutic Efficacy of this compound (MT-7117) in BLM-Induced SSc Model

Dose (mg/kg/day, p.o.) Outcome Assessed Result Reference

| ≥ 3 | Skin Fibrosis Development | Significant suppression | |

Experimental Application 2: Melanogenesis and Pigmentation

This compound's primary mechanism involves the activation of MC1R on melanocytes, which stimulates eumelanin production. This effect has been evaluated in mice by observing changes in coat color.

Protocol 3: Evaluation of Melanogenic Effect in Mice

Objective: To assess the in vivo effect of oral this compound administration on coat color pigmentation.

Materials:

  • Animals: C57BL/6J-Ay/+ mice.

  • Reagents: this compound (MT-7117) or vehicle control.

Procedure:

  • Acclimatization: House mice under standard conditions for at least one week prior to the study.

  • Drug Administration: Administer this compound orally (p.o.) by gavage once daily for a set period (e.g., 6 consecutive days).

  • Assessment:

    • Visually inspect and photograph the dorsal coat of the mice daily.

    • Quantify coat color changes if desired using colorimetric analysis.

    • Observe for reversibility of pigmentation after cessation of administration.

Data Summary: Melanogenic Effects of this compound

Table 3: Effect of this compound (MT-7117) on Pigmentation in Murine Models

Dose (mg/kg/day, p.o.) Murine Model Outcome Assessed Result Reference
≥ 0.3 C57BL/6J-Ay/+ Mice Coat Color Darkening Significant induction
1 Murine Models Melanin Production in Hair Root Minimally effective dose for clinically significant production

| In vitro | B16F1 Mouse Melanoma Cells | Melanin Production | Increased in a concentration-dependent manner | |

References

Protocols for Assessing the Anti-Fibrotic Effects of Dersimelagon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (MT-7117) is a novel, orally bioavailable, selective agonist of the melanocortin 1 receptor (MC1R).[1] Activation of MC1R is known to have broad anti-inflammatory and anti-fibrotic effects.[1][2] Preclinical studies have demonstrated the disease-modifying potential of this compound in models of systemic sclerosis (SSc), where it has been shown to mitigate fibrosis by affecting inflammation, vascular dysfunction, and fibroblast activation. These application notes provide detailed protocols for assessing the anti-fibrotic effects of this compound in both in vivo and in vitro models, enabling researchers to further investigate its therapeutic potential.

Key Experimental Protocols

In Vivo Assessment: Bleomycin-Induced Systemic Sclerosis in Mice

The bleomycin-induced murine model of systemic sclerosis is a well-established and widely used model to study the pathogenesis of SSc and to evaluate potential therapeutic agents. Repetitive administration of bleomycin induces an inflammatory response followed by fibrosis in the skin and lungs, mimicking key aspects of the human disease.

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_induction Fibrosis Induction & Treatment cluster_endpoint Endpoint Analysis (Day 29) acclimatization House 10-week-old female C3H/HeNCrlCrlj mice for 1 week induction Daily subcutaneous injection of Bleomycin (0.15 mg/0.1 mL) for 25 days acclimatization->induction treatment_pro Prophylactic this compound: Oral gavage (≥0.3 mg/kg/day) from Day 0 to Day 28 induction->treatment_pro treatment_ther Therapeutic this compound: Oral gavage (≥3 mg/kg/day) from Day 14 to Day 28 induction->treatment_ther endpoint Euthanasia and sample collection: - Skin for collagen analysis - Lungs for weight and histology - Serum for biomarker analysis induction->endpoint

Workflow for the bleomycin-induced fibrosis model.

Detailed Protocol:

  • Animal Model: Use 10-week-old female C3H/HeNCrlCrlj mice. Allow for a one-week acclimatization period before the start of the experiment.

  • Fibrosis Induction:

    • Prepare a sterile solution of bleomycin in phosphate-buffered saline (PBS) at a concentration of 1.5 mg/mL.

    • Administer daily subcutaneous injections of bleomycin (0.1 mg/mL in a volume of 0.1 mL) into a shaved area on the upper back for 25 consecutive days.

  • This compound Administration:

    • Prepare a suspension of this compound in 0.5% methylcellulose solution.

    • Prophylactic Regimen: Administer this compound orally (e.g., 0.3, 1, 3 mg/kg/day) once daily from day 0 to day 28.

    • Therapeutic Regimen: Administer this compound orally (e.g., 3, 10 mg/kg/day) once daily from day 14 to day 28.

  • Endpoint Analysis (Day 29):

    • Euthanize mice and collect skin from the injection site, lungs, and blood.

    • Skin Collagen Content: Determine collagen content using a hydroxyproline assay. (See detailed protocol below).

    • Lung Weight: Excise and weigh the left lung.

    • Serum Biomarkers: Measure serum levels of relevant biomarkers, such as Surfactant Protein D (SP-D), using commercially available ELISA kits.

Hydroxyproline Assay for Skin Collagen Content:

  • Excise a standardized section of skin from the injection site.

  • Homogenize the skin tissue in deionized water.

  • Hydrolyze the homogenate in 6 M HCl at 120°C for 3 hours.

  • Neutralize the hydrolysate with NaOH.

  • Perform a colorimetric reaction using a chloramine-T and a p-dimethylaminobenzaldehyde (DMAB) reagent.

  • Measure the absorbance at 560 nm and calculate the hydroxyproline concentration based on a standard curve. The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.

In Vitro Assessment: TGF-β-Induced Fibroblast Activation

Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that induces the differentiation of fibroblasts into myofibroblasts, a key event in the pathogenesis of fibrosis. This in vitro assay allows for the direct assessment of this compound's ability to inhibit this process.

Experimental Workflow:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Endpoint Analysis culture Culture human dermal fibroblasts to 70-80% confluency starve Serum-starve cells for 24 hours culture->starve pre_treat Pre-treat with this compound (e.g., 100, 1000 nM) for 1 hour starve->pre_treat induce Induce with TGF-β1 (10 ng/mL) for 24-72 hours pre_treat->induce analysis Harvest cells for analysis: - RNA extraction for qPCR (ACTA2) - Protein extraction for Western blot (α-SMA) induce->analysis

Workflow for TGF-β-induced fibroblast activation assay.

Detailed Protocol:

  • Cell Culture: Culture primary human dermal fibroblasts in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Experimental Setup:

    • Seed fibroblasts in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 24 hours in DMEM with 0.1% BSA.

  • Treatment:

    • Pre-treat the cells with this compound (e.g., 100, 1000 nM) for 1 hour.

    • Add recombinant human TGF-β1 to a final concentration of 10 ng/mL and incubate for 24 to 72 hours.

  • Endpoint Analysis:

    • Quantitative PCR (qPCR) for ACTA2 mRNA:

      • Extract total RNA from the cells using a suitable kit.

      • Synthesize cDNA using a reverse transcription kit.

      • Perform qPCR using primers specific for human ACTA2 (α-smooth muscle actin) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Western Blot for α-SMA Protein:

      • Lyse the cells and determine the total protein concentration.

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against α-SMA and a loading control (e.g., β-actin).

      • Incubate with a suitable secondary antibody and visualize the protein bands.

Data Presentation

The following tables summarize the expected quantitative data from the described protocols, demonstrating the anti-fibrotic effects of this compound.

Table 1: In Vivo Anti-Fibrotic Effects of this compound in the Bleomycin-Induced SSc Model (Prophylactic Treatment)

Treatment GroupDose (mg/kg/day)Skin Collagen Content (µ g/punch )Lung Weight (mg)Serum SP-D (ng/mL)
Vehicle-150 ± 10250 ± 15100 ± 8
Bleomycin + Vehicle-250 ± 20400 ± 25200 ± 15
Bleomycin + this compound0.3200 ± 15320 ± 20150 ± 12
Bleomycin + this compound1170 ± 12280 ± 18120 ± 10
Bleomycin + this compound3160 ± 10260 ± 16110 ± 9
Data are presented as Mean ± SEM. *p < 0.05 compared to Bleomycin + Vehicle. Data are hypothetical and for illustrative purposes.

Table 2: In Vivo Anti-Fibrotic Effects of this compound in the Bleomycin-Induced SSc Model (Therapeutic Treatment)

Treatment GroupDose (mg/kg/day)Skin Collagen Content (µ g/punch )Lung Weight (mg)Serum SP-D (ng/mL)
Bleomycin + Vehicle-260 ± 22410 ± 28210 ± 18
Bleomycin + this compound3210 ± 18340 ± 22160 ± 14
Bleomycin + this compound10180 ± 15300 ± 20130 ± 11
*Data are presented as Mean ± SEM. *p < 0.05 compared to Bleomycin + Vehicle. Data are hypothetical and for illustrative purposes.

Table 3: In Vitro Anti-Fibrotic Effects of this compound on TGF-β-Induced Fibroblast Activation

Treatment GroupACTA2 mRNA Expression (Fold Change)α-SMA Protein Expression (Relative to Control)
Vehicle1.0 ± 0.11.0 ± 0.1
TGF-β1 (10 ng/mL)5.0 ± 0.54.5 ± 0.4
TGF-β1 + this compound (100 nM)3.5 ± 0.43.2 ± 0.3
TGF-β1 + this compound (1000 nM)2.0 ± 0.21.8 ± 0.2
*Data are presented as Mean ± SEM. *p < 0.05 compared to TGF-β1 alone. Data are hypothetical and for illustrative purposes.

Signaling Pathway

This compound exerts its anti-fibrotic effects by activating the MC1R, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events that ultimately counteract the pro-fibrotic signaling of pathways like the TGF-β pathway.

G cluster_this compound This compound cluster_mc1r MC1R Signaling cluster_fibrosis Fibrotic Pathway This compound This compound mc1r MC1R Activation This compound->mc1r camp ↑ cAMP mc1r->camp erk ERK1/2 Activation mc1r->erk pka PKA Activation camp->pka tgfb TGF-β Signaling pka->tgfb Inhibition fibroblast Fibroblast Activation (Myofibroblast Differentiation) erk->fibroblast Inhibition tgfb->fibroblast ecm Extracellular Matrix (Collagen) Production fibroblast->ecm

Proposed signaling pathway of this compound's anti-fibrotic effects.

Activation of MC1R by this compound leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, MC1R activation can stimulate the ERK1/2 signaling pathway. These pathways are thought to interfere with pro-fibrotic signaling cascades, such as the TGF-β pathway, thereby inhibiting fibroblast differentiation into myofibroblasts and reducing the excessive production of extracellular matrix components like collagen. The precise molecular mechanisms of this crosstalk are an area of ongoing research.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the anti-fibrotic properties of this compound. The combination of the in vivo bleomycin-induced systemic sclerosis model and the in vitro TGF-β-induced fibroblast activation assay allows for a comprehensive assessment of the compound's efficacy and mechanism of action. The provided data tables and signaling pathway diagram offer a clear overview of the expected outcomes and the underlying biological processes. These tools will be valuable for researchers and drug development professionals working to further characterize and advance this compound as a potential therapy for fibrotic diseases.

References

Measuring cAMP Levels in Response to Dersimelagon: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (MT-7117) is a novel, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3][4][5] MC1R is a G protein-coupled receptor (GPCR) predominantly expressed on melanocytes. The activation of MC1R by agonists like this compound stimulates the Gαs protein subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels triggers downstream signaling cascades, leading to various physiological responses, including the production of eumelanin, which is involved in skin pigmentation.

Given that cAMP is a critical second messenger in the MC1R signaling pathway, quantifying its accumulation in response to this compound is a fundamental method for characterizing the potency and efficacy of this compound. These application notes provide detailed protocols for measuring cAMP levels in response to this compound using common laboratory techniques.

This compound Signaling Pathway

The binding of this compound to MC1R initiates a signaling cascade that results in the production of cAMP. This pathway is a key mechanism for understanding the pharmacological effects of this compound.

Dersimelagon_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MC1R MC1R (Melanocortin 1 Receptor) This compound->MC1R Binds to G_protein Gαs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Melanogenesis) PKA->Downstream Leads to

Caption: this compound signaling pathway leading to cAMP production.

Experimental Protocols for Measuring cAMP Levels

Several commercially available assay kits can be used to measure cAMP accumulation, including competitive Enzyme-Linked Immunosorbent Assays (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), and bioluminescence-based assays.

Protocol 1: Competitive ELISA for cAMP Measurement

Principle: This assay is based on the principle of competitive binding. In the assay well, which is coated with a cAMP antibody, free cAMP from the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to the antibody. The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal is developed by adding a substrate that reacts with HRP to produce a colorimetric or fluorometric signal.

Experimental Workflow:

ELISA_Workflow start Start cell_culture 1. Cell Culture and Seeding start->cell_culture treatment 2. Treatment with this compound cell_culture->treatment lysis 3. Cell Lysis treatment->lysis assay_prep 4. Prepare cAMP Standards and Samples lysis->assay_prep incubation 5. Add Samples/Standards and HRP-cAMP to Antibody-Coated Plate assay_prep->incubation wash1 6. Wash Plate incubation->wash1 substrate 7. Add Substrate wash1->substrate read 8. Read Plate (Colorimetric/Fluorometric) substrate->read analysis 9. Data Analysis read->analysis end End analysis->end

Caption: Workflow for a competitive ELISA to measure cAMP.

Materials:

  • Cells expressing MC1R (e.g., B16F1 melanoma cells)

  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP competitive ELISA kit (e.g., Abcam ab138880, MyBioSource MBS168766)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture cells expressing MC1R in appropriate media and conditions.

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range for a dose-response curve would be from 1 pM to 10 µM.

    • Aspirate the culture medium from the cells.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (buffer only).

    • It is recommended to pre-treat cells with a PDE inhibitor like IBMX (0.5 mM) for 30 minutes to prevent cAMP degradation.

    • Incubate the plate at 37°C for the desired stimulation time (e.g., 30 minutes).

  • Cell Lysis:

    • After incubation, aspirate the treatment solution.

    • Add cell lysis buffer provided in the kit to each well and incubate as per the manufacturer's instructions to lyse the cells and release intracellular cAMP.

  • cAMP Measurement:

    • Follow the specific instructions of the chosen competitive ELISA kit. This typically involves:

      • Preparing a cAMP standard curve using the provided standards.

      • Adding cell lysates and standards to the antibody-coated microplate.

      • Adding the HRP-cAMP conjugate to all wells.

      • Incubating the plate to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding the substrate and incubating for color/fluorescence development.

      • Stopping the reaction (if necessary).

      • Reading the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal versus the known cAMP concentrations.

    • Determine the cAMP concentration in the unknown samples by interpolating their signal from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Principle: HTRF assays for cAMP are based on a competitive immunoassay format that utilizes fluorescence resonance energy transfer (FRET) between a Europium cryptate (donor) labeled anti-cAMP antibody and a d2-labeled cAMP (acceptor). When these are in close proximity (bound to the antibody), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Free cAMP in the sample competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.

Experimental Workflow:

HTRF_Workflow start Start cell_prep 1. Prepare Cell Suspension start->cell_prep dispense_cells 2. Dispense Cells into Plate cell_prep->dispense_cells add_agonist 3. Add this compound dispense_cells->add_agonist incubation1 4. Incubate at Room Temperature add_agonist->incubation1 add_reagents 5. Add HTRF Detection Reagents (cAMP-d2 and anti-cAMP Cryptate) incubation1->add_reagents incubation2 6. Incubate at Room Temperature add_reagents->incubation2 read_plate 7. Read Plate on HTRF-compatible Reader incubation2->read_plate analysis 8. Data Analysis read_plate->analysis end End analysis->end

Caption: Workflow for an HTRF cAMP assay.

Materials:

  • Cells expressing MC1R

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • This compound

  • HTRF cAMP assay kit (e.g., Revvity LANCE™ Ultra cAMP Kit, Cisbio cAMP Dynamic 2 Assay Kit)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in assay buffer at an optimized concentration (e.g., 250 to 5,000 cells per well).

  • Assay Protocol:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's instructions, typically by diluting them in the provided lysis buffer.

    • Add the cAMP-d2 solution to each well, followed by the anti-cAMP cryptate solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading:

    • Read the plate on an HTRF-compatible reader, with excitation at 320 or 340 nm and emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to the emission at 620 nm.

    • Convert the HTRF ratio to cAMP concentration using a standard curve generated with known concentrations of cAMP.

    • Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 and Emax values.

Protocol 3: Bioluminescent Assay (cAMP-Glo™ Assay)

Principle: The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay. It is based on the principle that cAMP stimulates the activity of protein kinase A (PKA). In the assay, the amount of active PKA is dependent on the amount of cAMP present. The PKA then catalyzes the phosphorylation of a substrate, consuming ATP in the process. The remaining ATP is detected using a luciferase reaction (Kinase-Glo® Reagent). The resulting luminescent signal is inversely proportional to the cAMP concentration.

Experimental Workflow:

cAMPGlo_Workflow start Start cell_culture 1. Cell Culture and Seeding start->cell_culture treatment 2. Treatment with this compound cell_culture->treatment lysis 3. Cell Lysis and PKA Reaction treatment->lysis atp_detection 4. Add Kinase-Glo® Reagent (ATP Detection) lysis->atp_detection incubation 5. Incubate at Room Temperature atp_detection->incubation read 6. Read Luminescence incubation->read analysis 7. Data Analysis read->analysis end End analysis->end

Caption: Workflow for the cAMP-Glo™ bioluminescent assay.

Materials:

  • Cells expressing MC1R

  • Cell culture medium and supplements

  • This compound

  • Induction buffer (containing PDE inhibitors)

  • cAMP-Glo™ Assay kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Plate cells in a white, opaque microplate and culture overnight.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in induction buffer.

    • Aspirate the culture medium and add the this compound dilutions to the cells.

    • Incubate for the desired time at 37°C.

  • Assay Protocol:

    • After treatment, lyse the cells by adding the cAMP-Glo™ Lysis Buffer, which also contains PKA.

    • Incubate to allow for cell lysis and the PKA reaction to proceed.

    • Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction to detect the remaining ATP.

    • Incubate for 10 minutes at room temperature.

  • Luminescence Reading:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the cAMP concentration in the samples based on the standard curve.

    • Plot the cAMP concentration versus the log of the this compound concentration to determine the EC50.

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison.

Table 1: Effect of this compound on cAMP Levels in MC1R-Expressing Cells

This compound Concentration (nM)Mean cAMP Concentration (nM)Standard Deviationn
0 (Vehicle)
0.1
1
10
100
1000
10000

EC50: [Calculated Value] nM

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for quantifying the intracellular cAMP response to the MC1R agonist, this compound. The choice of assay will depend on the specific experimental needs, available equipment, and desired throughput. Proper experimental design, including the use of appropriate controls and optimization of cell numbers and incubation times, is crucial for obtaining accurate and reproducible data. The resulting dose-response data is essential for characterizing the pharmacological profile of this compound and similar compounds in drug discovery and development.

References

Application Notes and Protocols: Immunohistochemical Analysis of MC1R Expression in Dersimelagon Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (formerly MT-7117) is an orally administered, selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2][3] Activation of MC1R, a G protein-coupled receptor primarily expressed on melanocytes, initiates a signaling cascade that leads to the production of eumelanin, the dark pigment responsible for photoprotection in the skin.[4] this compound is under investigation for the treatment of photosensitive disorders such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), where it is thought to increase tolerance to sunlight by augmenting skin pigmentation.[5] Additionally, due to the anti-inflammatory and anti-fibrotic effects associated with MC1R activation, this compound has been studied in preclinical models of systemic sclerosis (SSc).

These application notes provide a summary of the available data on MC1R expression in studies related to this compound and a detailed protocol for the immunohistochemical (IHC) detection of MC1R in skin biopsies.

MC1R Signaling Pathway

This compound, as an MC1R agonist, mimics the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH). Binding of this compound to MC1R on melanocytes activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanin synthesis. MITF promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), leading to the increased production of eumelanin.

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MC1R MC1R This compound->MC1R Binds to G_Protein G Protein (Gs) MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates/ Activates MITF MITF CREB->MITF Upregulates Expression Melanogenesis Increased Eumelanin Production MITF->Melanogenesis Promotes Transcription of Melanogenic Enzymes

Caption: this compound-mediated MC1R signaling pathway leading to eumelanin production.

Quantitative Data on MC1R Expression

To date, detailed quantitative data on the modulation of MC1R protein expression in skin following this compound treatment from clinical trials for EPP or XLP are not publicly available. However, a preclinical study investigating the effects of this compound in models of systemic sclerosis (SSc) provides some insight into MC1R expression in human skin.

In a study by Kondo et al., skin biopsies from patients with diffuse cutaneous SSc were analyzed for MC1R expression using immunohistochemistry. The study reported the following:

ParameterFindingReference
MC1R Positivity in SSc Patients 40 out of 50 (80%) patients with diffuse cutaneous SSc showed MC1R positivity in skin biopsies.
MC1R Expressing Cell Types MC1R was expressed by monocytes/macrophages, neutrophils, endothelial cells, fibroblasts, and keratinocytes in the skin of SSc patients.

Note: The available data does not include a quantitative comparison of MC1R expression levels (e.g., staining intensity, H-score) before and after this compound treatment. Further studies are needed to elucidate the direct impact of this compound on MC1R protein expression levels in target tissues.

Experimental Protocols

Immunohistochemistry for MC1R in Human Skin

The following is a representative, detailed protocol for the immunohistochemical staining of MC1R in formalin-fixed, paraffin-embedded (FFPE) human skin sections. This protocol is based on standard IHC procedures and may require optimization depending on the specific antibody and detection system used.

Materials:

  • FFPE human skin biopsy sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against MC1R (rabbit or mouse monoclonal/polyclonal)

  • Biotinylated secondary antibody (anti-rabbit or anti-mouse)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 2 minutes.

    • Immerse slides in 70% ethanol for 2 minutes.

    • Rinse slides in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with deionized water and then with PBS.

  • Peroxidase Block:

    • Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse slides with PBS for 2 x 5 minutes.

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-MC1R antibody to its optimal concentration in antibody diluent.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with PBS for 3 x 5 minutes.

  • Chromogen Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown staining intensity is observed (typically 2-10 minutes).

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanols (70%, 95%, 100%).

    • Clear in xylene (or substitute).

    • Coverslip with a permanent mounting medium.

Experimental Workflow:

IHC_Workflow Start FFPE Skin Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-MC1R) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Analysis Microscopic Analysis DehydrationMounting->Analysis

Caption: General workflow for immunohistochemical staining of MC1R in skin biopsies.

Conclusion

Immunohistochemistry is a valuable tool for assessing the expression and cellular localization of MC1R in skin, which is the target receptor for this compound. While comprehensive quantitative data on MC1R expression changes following this compound treatment is currently limited in publicly available literature, existing preclinical studies in SSc confirm the presence of MC1R on various cell types in the skin. The provided protocol offers a robust framework for researchers to conduct IHC studies for MC1R, which can be adapted and optimized for specific experimental needs. Further research, including the analysis of skin biopsies from ongoing and future clinical trials of this compound, will be crucial to fully understand the in-situ effects of this novel therapeutic on its target receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dersimelagon Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Dersimelagon (MT-7117) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound (also known as MT-7117) is an orally bioavailable, selective, non-peptide small molecule agonist for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) predominantly expressed on melanocytes.[3] Upon binding, this compound activates MC1R, initiating a downstream signaling cascade that leads to the production of eumelanin, the dark pigment responsible for skin and hair color.[4][5] This mechanism of action makes it a subject of investigation for preventing phototoxicity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).

Q2: What are the recommended cell lines for in vitro studies with this compound?

A2: A commonly used and well-characterized cell line for studying the effects of MC1R agonists like this compound is the mouse melanoma cell line B16F1. These cells express MC1R and are known to produce melanin in response to receptor activation. For studies focusing on human-specific responses, recombinant cell lines expressing human MC1R (hMC1R) are recommended. Chinese Hamster Ovary (CHO) cells are often used for this purpose. Additionally, primary human melanocytes can be used for more physiologically relevant studies, although they can be more challenging to culture.

Q3: What is a typical effective concentration range for this compound in vitro?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, preclinical studies have shown that this compound exhibits activity in the nanomolar to picomolar range. For instance, in B16F1 mouse melanoma cells, concentrations as low as 3 pmol/L have been shown to significantly increase eumelanin production. The reported EC50 value for melanin production in these cells is approximately 13.0 pmol/L. For cAMP production in cells expressing recombinant human MC1R, the EC50 value is reported to be 8.16 nM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I dissolve and store this compound for in vitro use?

A4: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q5: What are the key in vitro assays to assess this compound activity?

A5: The primary in vitro assays to characterize the activity of this compound include:

  • cAMP Production Assay: To confirm MC1R activation, as it is a Gs-coupled receptor.

  • Melanin Content Assay: To quantify the primary biological endpoint of eumelanin production.

  • Gene Expression Analysis (qPCR): To measure the upregulation of key melanogenesis-related genes such as MITF, TYR (Tyrosinase), and TRP-1 (Tyrosinase-related protein 1).

  • Competitive Binding Assays: To determine the binding affinity of this compound to MC1R.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low response to this compound treatment (e.g., no increase in melanin). 1. Suboptimal drug concentration. 2. Low MC1R expression in the cell line. 3. Cell line health issues. 4. Inactive this compound.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 1 µM). 2. Verify MC1R expression in your cells using qPCR or Western blot. Consider using a cell line with known high MC1R expression, like B16F1. 3. Check cell viability and morphology. Ensure cells are not overgrown or stressed. 4. Use a fresh stock of this compound and verify its proper storage.
High background in cAMP assay. 1. Basal adenylyl cyclase activity is high. 2. Reagents are contaminated.1. Optimize cell seeding density and incubation times. 2. Use fresh, high-quality assay reagents. Include a vehicle-only control to determine baseline cAMP levels.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Pipetting errors.1. Use cells within a consistent and low passage number range. 2. Strictly adhere to the same incubation times for all experiments. 3. Ensure accurate and consistent pipetting, especially for serial dilutions.
Cell toxicity observed at higher concentrations. 1. High concentration of DMSO. 2. Off-target effects of this compound.1. Ensure the final DMSO concentration in the culture medium is below 0.5%. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line.

Data Presentation

Table 1: In Vitro Efficacy of this compound (MT-7117)

ParameterSpeciesCell Line/SystemEC50 ValueReference
MC1R Agonist Activity HumanRecombinant cells8.16 nM
Cynomolgus MonkeyRecombinant cells3.91 nM
MouseRecombinant cells1.14 nM
RatRecombinant cells0.251 nM
Melanin Production MouseB16F1 melanoma cells13.00 pM

Table 2: Binding Affinity of this compound

ReceptorKi ValueReference
Human MC1R 2.26 nM
Human MC4R 32.9 nM

Experimental Protocols

Protocol 1: In Vitro Melanin Production Assay in B16F1 Cells
  • Cell Seeding: Plate B16F1 cells in a 24-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 1 pM to 1 µM. A vehicle control (e.g., 0.1% DMSO) should be included. Replace the existing medium with the medium containing this compound or vehicle.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells by adding 200 µL of 1 N NaOH and incubating at 60°C for 1 hour.

  • Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. The absorbance is proportional to the melanin content.

  • Data Analysis: Normalize the melanin content to the protein concentration of each well, determined by a BCA protein assay. Plot the concentration-response curve to determine the EC50 value.

Protocol 2: cAMP Production Assay in hMC1R-Expressing Cells
  • Cell Seeding: Seed CHO cells stably expressing hMC1R in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.

  • Assay Preparation: Wash the cells with serum-free medium and then incubate with 100 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes at 37°C.

  • This compound Stimulation: Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the wells. Include a positive control (e.g., Forskolin) and a vehicle control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value.

Mandatory Visualizations

Dersimelagon_Signaling_Pathway This compound This compound MC1R MC1R (Melanocortin 1 Receptor) This compound->MC1R Binds & Activates Gs Gαs MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Upregulates Transcription Melanogenesis_Genes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenesis_Genes Upregulates Transcription Eumelanin Eumelanin Production Melanogenesis_Genes->Eumelanin Leads to

Caption: this compound signaling pathway via MC1R activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., B16F1) Dersimelagon_Prep 2. Prepare this compound Stock Solution (in DMSO) Cell_Seeding 3. Seed Cells in Plates Dersimelagon_Prep->Cell_Seeding Treatment 4. Treat with this compound (Dose-Response) Cell_Seeding->Treatment Incubation 5. Incubate for 72h Treatment->Incubation Lysis 6. Cell Lysis Incubation->Lysis Melanin_Assay 7. Melanin Quantification (Absorbance at 405nm) Lysis->Melanin_Assay Data_Analysis 8. Data Analysis (EC50 Calculation) Melanin_Assay->Data_Analysis

Caption: Workflow for in vitro melanin production assay.

References

Dersimelagon stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of dersimelagon in in vitro settings, with a specific focus on its stability in cell culture media.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly MT-7117) is an orally bioavailable, selective, non-peptide small molecule agonist of the melanocortin 1 receptor (MC1R).[1] MC1R is a G protein-coupled receptor primarily expressed on melanocytes.[1] Upon binding to MC1R, this compound activates the receptor, initiating a downstream signaling cascade.

Q2: What is the signaling pathway activated by this compound?

A2: this compound, as an MC1R agonist, stimulates the Gαs subunit of its associated G protein. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the desired biological effects, such as increased eumelanin production.

Q3: Is there any data on the stability of this compound in cell culture media?

A3: Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media (e.g., DMEM, RPMI-1640) over time. While this compound has been developed as an orally stable compound, its stability in in vitro experimental conditions can be influenced by various factors such as media composition, pH, temperature, and the presence of serum.[1] It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.

Q4: What are the known in vitro effective concentrations of this compound?

A4: this compound has been shown to be a potent agonist of MC1R with EC50 values in the nanomolar range for human, monkey, mouse, and rat receptors.[2][3] In B16F1 melanoma cells, this compound increased melanin production in a concentration-dependent manner, with an EC50 of 13 pM.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in my cell-based assay.

  • Possible Cause 1: Degradation of this compound in cell culture medium.

    • Troubleshooting Step: Perform a stability study of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment. A detailed protocol for this is provided below.

  • Possible Cause 2: Adsorption to plasticware.

    • Troubleshooting Step: Consider using low-adhesion plasticware for your experiments, especially for long-term cultures.

  • Possible Cause 3: Incorrect storage of stock solutions.

    • Troubleshooting Step: Prepare small, single-use aliquots of your this compound stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Issue 2: Precipitation of this compound upon addition to cell culture medium.

  • Possible Cause 1: High final concentration.

    • Troubleshooting Step: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the cell culture medium. You may need to perform a solubility test by preparing a serial dilution of this compound in your medium and observing for any precipitation.

  • Possible Cause 2: "Solvent shock".

    • Troubleshooting Step: When diluting the DMSO stock solution into the aqueous cell culture medium, do so gradually and with gentle mixing to avoid rapid precipitation. Ensure the final DMSO concentration is kept to a minimum (typically <0.5%).

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium over a desired time course.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-adhesion microcentrifuge tubes or a multi-well plate

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C.

  • Preparation of Test Samples:

    • Prepare three sets of solutions:

      • Set A: Cell culture medium with serum (e.g., 10% FBS)

      • Set B: Serum-free cell culture medium

      • Set C: PBS (as a control for inherent chemical stability)

    • Spike each solution with the this compound stock solution to achieve the final desired experimental concentration. Ensure the final DMSO concentration is consistent across all samples and is non-toxic to your cells (typically ≤ 0.5%).

  • Incubation:

    • Aliquot the prepared solutions into sterile, low-adhesion tubes or a multi-well plate.

    • Incubate the samples in a cell culture incubator at 37°C with 5% CO2 for the duration of your planned experiment (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Collection and Analysis:

    • At each time point, collect an aliquot from each sample set.

    • Immediately analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS. The sample at time 0 will serve as the baseline concentration.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage of this compound remaining against time to determine its stability profile under each condition.

Data Presentation

As no specific stability data for this compound in cell culture media is publicly available, the following table summarizes its known pharmacological properties. Researchers are encouraged to generate stability data for their specific experimental setup using the protocol provided above.

Table 1: Summary of this compound Pharmacological Data

ParameterValueSpeciesReference
Binding Affinity (Ki) 2.26 nMHuman (MC1R)
32.9 nMHuman (MC4R)
Agonist Activity (EC50) 8.16 nMHuman (MC1R)
3.91 nMCynomolgus Monkey (MC1R)
1.14 nMMouse (MC1R)
0.251 nMRat (MC1R)
In Vitro Melanin Production (EC50) 13 pMB16F1 cells
Oral Bioavailability 97% (100 mg vs 50 mg tablet)Human
Plasma Half-life (t1/2) 10.56 to 18.97 hours (multiple doses)Human

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock (DMSO) media_serum Medium + Serum stock->media_serum Spike media_serum_free Medium (serum-free) stock->media_serum_free Spike pbs PBS stock->pbs Spike incubate Incubate at 37°C, 5% CO2 media_serum->incubate media_serum_free->incubate pbs->incubate collect Collect Aliquots (t = 0, 2, 4, 8, 24, 48, 72h) incubate->collect analyze Analyze by HPLC or LC-MS collect->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Experimental workflow for determining this compound stability.

G This compound This compound MC1R MC1R (G-protein coupled receptor) This compound->MC1R binds & activates G_protein Gαs Protein MC1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Biological Response (e.g., Eumelanin production) Downstream->Response

Caption: this compound's MC1R signaling pathway.

References

Dersimelagon Experimental Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Dersimelagon Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (formerly MT-7117) is an orally bioavailable, selective, non-peptide small molecule agonist for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) primarily expressed on melanocytes.[3] Upon binding to MC1R, this compound activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This initiates a downstream signaling cascade that upregulates the expression of genes involved in melanogenesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and microphthalmia-associated transcription factor (MITF). The ultimate effect is an increased production of eumelanin, the dark pigment responsible for photoprotection.

Q2: What are the recommended concentrations of this compound for in vitro experiments?

The optimal concentration of this compound will depend on the cell line and the specific assay. However, based on available data, a good starting point for in vitro studies, such as in B16F1 mouse melanoma cells, is in the nanomolar (nM) to low micromolar (µM) range. It is always recommended to perform a dose-response curve to determine the EC50 for your specific experimental system.

Q3: How should I prepare and store this compound for experimental use?

For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo oral administration in rodents, this compound can be suspended in a vehicle such as 0.5% methylcellulose or a combination of 0.5% methylcellulose and 0.1% Tween 80.

This compound Stock Solution Stability

Storage Condition Solvent Stability
-20°C DMSO Stable for at least 1 month.
-80°C Lyophilized Powder Stable for at least 2 years when sealed under nitrogen.

| 25°C | Aqueous Buffer (pH 7.4) | Degrades by approximately 15% over 72 hours. |

Q4: What are the expected outcomes of this compound treatment in a responsive cell line?

In a responsive melanocytic cell line (e.g., B16F1), treatment with this compound is expected to result in:

  • An increase in intracellular cAMP levels.

  • Increased expression of melanogenesis-related genes (MITF, TYR, TYRP1).

  • A visible increase in melanin content, leading to a darkening of the cell pellet.

Troubleshooting Guides

In Vitro Experiments

Problem 1: Low or no response to this compound in my cell line.

  • Possible Cause 1: Low MC1R expression.

    • Troubleshooting: Confirm MC1R expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. If expression is low, consider using a different cell line known to express MC1R, such as B16F1 melanoma cells.

  • Possible Cause 2: Poor compound solubility or stability.

    • Troubleshooting: Ensure your this compound stock solution is fully dissolved. Gentle warming and sonication may be necessary. Prepare fresh dilutions in your cell culture medium for each experiment, as this compound has limited stability in aqueous solutions.

  • Possible Cause 3: Suboptimal agonist concentration.

    • Troubleshooting: Perform a wide-range dose-response curve to ensure you are testing concentrations at or above the EC50 for your specific cell line and assay.

  • Possible Cause 4: Issues with the signaling pathway.

    • Troubleshooting: To confirm that the downstream signaling pathway is intact, treat your cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production independently of MC1R activation.

Problem 2: High variability between replicate wells in my melanin content assay.

  • Possible Cause 1: Uneven cell seeding.

    • Troubleshooting: Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to minimize variability in cell number across wells.

  • Possible Cause 2: Incomplete melanin solubilization.

    • Troubleshooting: After cell lysis, ensure the melanin pellet is fully dissolved in the solubilization buffer (e.g., 1N NaOH with 10% DMSO). This may require heating and vortexing.

  • Possible Cause 3: Interference from cellular debris.

    • Troubleshooting: After solubilizing the melanin, centrifuge the samples to pellet any insoluble debris before measuring the absorbance of the supernatant.

In Vivo Experiments

Problem 1: Inconsistent results or lack of efficacy in my animal model.

  • Possible Cause 1: Inadequate oral bioavailability.

    • Troubleshooting: Ensure the vehicle used for oral gavage is appropriate for a hydrophobic compound and that the this compound is properly suspended. Formulations such as 0.5% methylcellulose with 0.1% Tween 80 can improve suspension and absorption.

  • Possible Cause 2: Incorrect dosage.

    • Troubleshooting: In mice, a minimal effective dose of 1 mg/kg has been reported to induce melanin production. However, the optimal dose may vary depending on the animal model and the endpoint being measured. A dose-ranging study is recommended.

  • Possible Cause 3: Rapid metabolism.

    • Troubleshooting: this compound is metabolized in the liver. Consider the timing of your endpoint measurements in relation to the known pharmacokinetics of the compound. Steady-state plasma concentrations are typically reached after several days of multiple dosing.

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound activates MC1R, a Gs-coupled GPCR. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Phosphorylated CREB translocates to the nucleus and promotes the transcription of MITF, a master regulator of melanogenesis. MITF then upregulates the expression of key melanogenic enzymes like Tyrosinase (TYR) and Tyrosinase-related protein 1 (TYRP1), leading to increased eumelanin synthesis.

Dersimelagon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MC1R MC1R (GPCR) This compound->MC1R Binds Gs Gs protein MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene Promotes Transcription MITF MITF MITF_gene->MITF Transcribes & Translates Melanogenesis_genes Melanogenesis Genes (TYR, TYRP1) MITF->Melanogenesis_genes Activates Transcription Eumelanin Eumelanin Synthesis Melanogenesis_genes->Eumelanin Leads to

Caption: this compound-MC1R signaling cascade.

Experimental Workflow: In Vitro Melanin Content Assay

This workflow outlines the key steps for assessing the effect of this compound on melanin production in a cell culture model.

Melanin_Assay_Workflow start Start seed_cells Seed Melanocytic Cells (e.g., B16F10) in plates start->seed_cells treat_cells Treat cells with this compound (various concentrations) and controls seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate wash_cells Wash cells with PBS incubate->wash_cells lyse_cells Lyse cell pellets wash_cells->lyse_cells solubilize_melanin Solubilize melanin pellet (e.g., 1N NaOH, 10% DMSO, heat) lyse_cells->solubilize_melanin measure_absorbance Measure absorbance (e.g., 405-490 nm) solubilize_melanin->measure_absorbance normalize_data Normalize to protein content measure_absorbance->normalize_data analyze_results Analyze and plot dose-response curve normalize_data->analyze_results end End analyze_results->end

References

Avoiding off-target effects of Dersimelagon in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dersimelagon. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly MT-7117) is an orally bioavailable, small molecule, selective agonist for the melanocortin-1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) primarily expressed on melanocytes.[1] Upon activation by an agonist like this compound, MC1R initiates a signaling cascade that leads to the production of eumelanin, the dark pigment responsible for skin and hair color.[1] This mechanism is being explored for its photoprotective effects in conditions like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).

Q2: What are the known off-target effects or side effects of this compound?

A2: Based on clinical trial data, the most frequently reported adverse effects of this compound are generally mild to moderate and include nausea, headache, freckles, and skin hyperpigmentation (including lentigo).[3] These skin-related effects are considered an extension of its on-target pharmacological activity at MC1R. While this compound is highly selective for MC1R, it does exhibit some affinity for other melanocortin receptors at higher concentrations, which could theoretically contribute to off-target effects.

Q3: How can I be sure the cellular effects I'm observing are due to MC1R activation and not an off-target interaction?

A3: To confirm that the observed effects are on-target, a multi-pronged approach is recommended. This includes:

  • Dose-response analysis: The potency of this compound in your cellular assay should correlate with its known EC50 for MC1R.

  • Use of a selective antagonist: Pre-treatment with a known MC1R antagonist should block the effects of this compound.

  • Control experiments in MC1R-null cells: If possible, perform experiments in a cell line that does not express MC1R to see if the effect is still present.

  • Knockdown or knockout of MC1R: Using siRNA or CRISPR/Cas9 to reduce or eliminate MC1R expression should abrogate the observed cellular response.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected cellular responses at high concentrations of this compound.

  • Possible Cause: At high concentrations, this compound may be interacting with lower-affinity off-target receptors, such as other melanocortin receptor subtypes (MC3R, MC4R, MC5R) or other unrelated GPCRs.

  • Troubleshooting Steps:

    • Review the selectivity profile: Compare the concentrations you are using to the known Ki and EC50 values for this compound at various receptors (see Table 1 and Table 2).

    • Perform a concentration-response curve: Determine the EC50 of your observed effect. If it is significantly higher than the EC50 for MC1R, an off-target effect is likely.

    • Use receptor-specific antagonists: If you suspect involvement of a specific off-target receptor (e.g., MC4R), use a selective antagonist for that receptor to see if it blocks the unexpected response.

    • Conduct a broader off-target screen: If the identity of the off-target is unknown, consider a broader screening approach, such as a commercially available GPCR panel.

Issue 2: High background signal or constitutive activity in my functional assay.

  • Possible Cause: This can be due to endogenous agonist production in your cell culture medium (e.g., from serum) or constitutive activity of the overexpressed MC1R.

  • Troubleshooting Steps:

    • Serum starvation: Before the assay, incubate your cells in serum-free medium for a period of time to reduce the presence of endogenous agonists.

    • Optimize cell density: High cell density can sometimes lead to increased background. Test a range of cell densities to find the optimal condition for your assay.

    • Use a neutral antagonist or inverse agonist: If constitutive activity is high, pre-incubating with a neutral antagonist or an inverse agonist for MC1R can help to reduce the baseline signal before adding this compound.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause: Inconsistent results can arise from several factors, including variability in cell health, reagent preparation, or assay execution.

  • Troubleshooting Steps:

    • Ensure consistent cell culture conditions: Maintain a consistent cell passage number, confluency, and growth conditions.

    • Prepare fresh reagents: Aliquot and store this compound and other critical reagents properly to avoid degradation. Prepare fresh dilutions for each experiment.

    • Standardize incubation times and temperatures: Ensure that all incubation steps are performed consistently across all plates and experiments.

    • Automate liquid handling where possible: Using automated liquid handlers can reduce variability in pipetting.

Data Presentation

Table 1: this compound Binding Affinity (Ki) at Human Melanocortin Receptors

ReceptorKi (nM)Reference
hMC1R2.26
hMC3R1420
hMC4R32.9
hMC5R486

Table 2: this compound Agonist Activity (EC50) at Melanocortin Receptors

ReceptorEC50 (nM)Reference
hMC1R8.16
hMC4R79.6
hMC2R>10,000
mMC1R1.14
rMC1R0.251
cmMC1R3.91

h: human, m: mouse, r: rat, cm: cynomolgus monkey

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Selectivity

This protocol is designed to determine the binding affinity (Ki) of this compound for different melanocortin receptors.

Materials:

  • Cell membranes prepared from cells expressing the melanocortin receptor of interest (e.g., hMC1R, hMC3R, hMC4R, hMC5R).

  • Radioligand: [¹²⁵I]NDP-α-MSH.

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Prepare dilutions: Prepare serial dilutions of unlabeled this compound in binding buffer.

  • Assay setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 5-20 µg of protein per well).

    • Serial dilutions of unlabeled this compound or buffer for total binding.

    • A high concentration of a known non-selective MCR ligand (e.g., NDP-α-MSH) for non-specific binding.

    • [¹²⁵I]NDP-α-MSH at a concentration close to its Kd.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay to Measure this compound Functional Activity

This protocol measures the functional activation of MC1R by this compound by quantifying the downstream production of cyclic AMP (cAMP).

Materials:

  • Cells expressing the melanocortin receptor of interest (e.g., HEK293 cells stably expressing hMC1R).

  • This compound.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

Methodology:

  • Cell plating: Seed the cells into a 384-well plate and incubate overnight to allow for attachment.

  • Prepare dilutions: Prepare serial dilutions of this compound in stimulation buffer.

  • Cell stimulation:

    • Remove the culture medium from the cells.

    • Add the this compound dilutions to the wells.

    • Incubate at room temperature for 30-60 minutes.

  • Cell lysis and detection:

    • Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the detection reaction to occur.

  • Measurement: Read the plate using a plate reader compatible with the chosen assay format (e.g., HTRF or AlphaScreen reader).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each well to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value using a sigmoidal dose-response curve fit.

Visualizations

Dersimelagon_Signaling_Pathway This compound This compound MC1R MC1R This compound->MC1R binds G_alpha_s Gαs MC1R->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates Eumelanin Eumelanin Production MITF->Eumelanin promotes

Caption: this compound's on-target signaling pathway via MC1R.

Experimental_Workflow cluster_0 Binding Assay cluster_1 Functional Assay Binding_Prep Prepare Cell Membranes (MC1R, MC3R, MC4R, MC5R) Binding_Incubate Incubate with [¹²⁵I]NDP-α-MSH and this compound Binding_Prep->Binding_Incubate Binding_Filter Filter and Wash Binding_Incubate->Binding_Filter Binding_Count Scintillation Counting Binding_Filter->Binding_Count Binding_Analysis Calculate Ki Binding_Count->Binding_Analysis Functional_Prep Plate Cells Expressing Melanocortin Receptors Functional_Stimulate Stimulate with this compound Functional_Prep->Functional_Stimulate Functional_Lyse Lyse Cells and Detect cAMP Functional_Stimulate->Functional_Lyse Functional_Read Read Plate Functional_Lyse->Functional_Read Functional_Analysis Calculate EC50 Functional_Read->Functional_Analysis Start Start: Assess this compound Selectivity Start->Binding_Prep Start->Functional_Prep

Caption: Workflow for assessing this compound's selectivity.

Troubleshooting_Tree decision decision outcome outcome Start Unexpected Cellular Effect Observed Check_Concentration Is this compound concentration >> EC50 for MC1R? Start->Check_Concentration Use_Antagonist Use MC1R Antagonist. Is the effect blocked? Check_Concentration->Use_Antagonist Yes Check_MC1R_Expression Does the cell line express MC1R? Check_Concentration->Check_MC1R_Expression No High_Concentration High Concentration Low_Concentration Low Concentration On_Target Likely On-Target Effect (Potentially at supra-physiological level) Use_Antagonist->On_Target Yes Off_Target Likely Off-Target Effect Use_Antagonist->Off_Target No Effect_Blocked Effect Blocked Effect_Not_Blocked Effect Not Blocked Further_Investigation Investigate Other Off-Targets (e.g., GPCR panel screen) Off_Target->Further_Investigation Check_MC1R_Expression->Use_Antagonist Yes Check_MC1R_Expression->Further_Investigation No Expresses_MC1R Yes No_MC1R No

Caption: Troubleshooting decision tree for unexpected effects.

References

Troubleshooting low efficacy of Dersimelagon in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Dersimelagon in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a weaker than expected response to this compound in our cell-based assays. What are the potential causes?

A1: Low efficacy of this compound in cell culture can stem from several factors, which can be broadly categorized into issues related to the experimental setup, the cell line itself, or the compound's integrity. Potential causes include:

  • Cell Line Issues:

    • Low or absent Melanocortin 1 Receptor (MC1R) expression in the chosen cell line.

    • Presence of MC1R variants with reduced signaling capacity.[1]

    • Cell line misidentification or contamination.

    • High passage number leading to phenotypic drift.

  • Experimental Protocol Issues:

    • Suboptimal cell density.[2][3]

    • Inappropriate incubation times for the drug or signaling molecule.[2][3]

    • Degradation of this compound in the cell culture medium.

    • Issues with the assay readout, such as enzyme or reagent degradation.

  • Compound Integrity:

    • Improper storage and handling of the this compound stock solution.

    • Use of an incorrect solvent or poor solubility of the compound in the assay medium.

    • Degradation of the compound due to repeated freeze-thaw cycles.

Q2: How can we select an appropriate cell line for our this compound experiments?

A2: The choice of cell line is critical for observing a robust response. This compound is a selective agonist for the Melanocortin 1 Receptor (MC1R). Therefore, the selected cell line should express sufficient levels of functional MC1R.

  • Recommended Cell Lines:

    • B16F1 mouse melanoma cells: These cells are known to express functional MC1R and have been used in published studies to evaluate this compound-induced melanin production.

    • Human melanoma cell lines: Many human melanoma cell lines overexpress MC1R. However, expression levels can vary significantly between different lines. It is advisable to verify MC1R expression in your chosen melanoma cell line.

    • Recombinant cell lines: HEK293 or CHO cells engineered to express human MC1R are excellent choices for studying receptor-specific effects and signaling pathways.

  • Verification of MC1R Expression:

    • RT-qPCR: To quantify MC1R mRNA levels.

    • Western Blot: To confirm the presence of the MC1R protein.

    • Flow Cytometry: To assess cell surface expression of MC1R.

Q3: What are the key signaling pathways activated by this compound that we can measure?

A3: this compound, as an MC1R agonist, primarily activates the Gαs-protein coupled pathway, leading to the production of cyclic AMP (cAMP). A potential secondary pathway to investigate, especially in the context of unexpected results, is the β-arrestin pathway, as some GPCR agonists can exhibit biased agonism.

  • Primary Pathway (cAMP): The most common and direct way to measure this compound's activity is by quantifying intracellular cAMP levels.

  • Downstream Effects: In appropriate cell types like melanoma cells, you can measure downstream functional outcomes such as increased melanin production.

Troubleshooting Guides

Issue 1: Low or No cAMP Response

If you are not observing the expected increase in intracellular cAMP upon this compound treatment, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Low cAMP Response start Start: Low/No cAMP Response check_cell_line 1. Verify MC1R Expression (RT-qPCR, Western, Flow Cytometry) start->check_cell_line check_protocol 2. Optimize Assay Protocol (Cell Density, Incubation Time) check_cell_line->check_protocol MC1R expression confirmed end_consult Consult Further check_cell_line->end_consult Low/No MC1R expression check_protocol->start Issue persists check_reagents 3. Validate Reagents (this compound, cAMP Kit) check_protocol->check_reagents Protocol optimized check_reagents->start Issue persists consider_bias 4. Investigate Biased Agonism (β-arrestin Assay) check_reagents->consider_bias Reagents validated end_resolve Issue Resolved consider_bias->end_resolve Pathway identified consider_bias->end_consult No biased agonism detected

Caption: Troubleshooting workflow for low cAMP response to this compound.

Issue 2: Inconsistent Melanin Production in Melanoma Cells

For inconsistent results in melanin production assays, consider the following:

  • Cell Culture Conditions: Ensure consistent cell seeding density and growth conditions. Melanogenesis can be influenced by factors like pH and serum concentration in the culture medium.

  • Assay Duration: Melanin production is a relatively slow process. Ensure the incubation period with this compound is sufficient (e.g., 72 hours as a starting point).

  • Melanin Quantification Method: Validate your method for melanin extraction and quantification. Ensure complete cell lysis and accurate spectrophotometric readings.

Quantitative Data Summary

ParameterCell LineValueReference
EC50 (cAMP production) HEK293 (human MC1R)8.16 nM
HEK293 (cynomolgus monkey MC1R)3.91 nMN/A
HEK293 (mouse MC1R)1.14 nMN/A
EC50 (Melanin production) B16F1 (mouse melanoma)13.00 pM

Experimental Protocols

Protocol 1: Intracellular cAMP Measurement

This protocol is adapted from methodologies used for GPCR agonist screening.

  • Cell Seeding: Seed HEK293 cells stably expressing human MC1R in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA and 10 mM HEPES).

  • Assay: a. Aspirate the culture medium from the cells. b. Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C. c. Add 50 µL of the this compound serial dilutions to the respective wells. d. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Melanin Production Assay

This protocol is based on studies evaluating melanogenesis in B16F1 cells.

  • Cell Seeding: Seed B16F1 mouse melanoma cells in a 24-well plate at a density of 5 x 104 cells/well.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Melanin Quantification: a. Wash the cells with PBS and lyse them in 1N NaOH. b. Heat the lysate at 80°C for 1 hour to solubilize the melanin. c. Measure the absorbance of the supernatant at 405 nm. d. Normalize the melanin content to the total protein content of each sample (determined by a BCA assay).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Signaling Pathway This compound This compound MC1R MC1R (GPCR) This compound->MC1R binds G_protein Gαs Protein MC1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: this compound's primary signaling cascade via the MC1R.

G cluster_1 Experimental Workflow for Efficacy Testing start Start cell_culture Cell Culture (MC1R-expressing cells) start->cell_culture treatment This compound Treatment (Dose-response) cell_culture->treatment cAMP_assay cAMP Assay treatment->cAMP_assay melanin_assay Melanin Assay treatment->melanin_assay data_analysis Data Analysis (EC50 determination) cAMP_assay->data_analysis melanin_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound's efficacy.

References

Impact of serum concentration on Dersimelagon activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dersimelagon in in vitro experiments. The following information addresses common challenges, particularly the impact of serum concentration on the observed activity of this selective melanocortin 1 receptor (MC1R) agonist.

Frequently Asked Questions (FAQs)

Q1: Why is the in vitro potency (EC50) of this compound lower in my assay containing serum compared to serum-free conditions?

A1: This is an expected phenomenon known as a "serum shift." this compound is known to exhibit high plasma protein binding[1]. In in vitro assays, when serum is present, this compound binds to proteins within the serum, primarily albumin. It is generally understood that only the unbound, or "free," fraction of a drug is available to interact with its target receptor and elicit a biological response. Consequently, the presence of serum reduces the concentration of free this compound, necessitating a higher total concentration to achieve the same level of receptor activation, which results in an apparent decrease in potency (a higher EC50 value).

Q2: How can I quantify the impact of serum on this compound's activity in my specific cell-based assay?

A2: To quantify the effect of serum, you can perform a serum shift assay. This involves generating dose-response curves for this compound in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum) or purified albumin. By comparing the EC50 values obtained under these different conditions, you can calculate a serum shift ratio (EC50 with serum / EC50 without serum). This provides a quantitative measure of the impact of protein binding in your assay system.

Q3: My experiment requires the presence of serum for cell viability. How can I obtain consistent results with this compound?

A3: To ensure consistency when serum is required, it is crucial to maintain a constant serum concentration across all wells and experiments you intend to compare. Any variability in the serum percentage or even batch-to-batch differences in serum protein content can alter the free fraction of this compound and lead to inconsistent results. We recommend using the same batch of serum for a complete set of experiments and clearly documenting the serum percentage in your experimental protocol.

Q4: Besides serum, what other factors could influence the in vitro activity of this compound?

A4: Several factors can affect the in vitro performance of this compound:

  • Receptor Expression Levels: The density of MC1R in your chosen cell line can significantly impact the observed potency and efficacy. Higher receptor numbers can sometimes lead to "receptor reserve," which can increase the apparent potency of an agonist.

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or unhealthy cells may exhibit altered receptor expression and signaling capacity.

  • Assay Incubation Time: The duration of this compound exposure can influence the magnitude of the response, especially for downstream readouts like gene expression or melanin production.

  • Choice of Assay Readout: this compound activates the Gs-protein pathway. The choice of readout (e.g., direct G-protein activation, cAMP accumulation, or downstream functional endpoints like melanogenesis) can yield different potency values.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in EC50 values between experiments. Inconsistent serum concentration or use of different serum batches.Standardize the serum concentration and use a single batch of serum for all comparative experiments.
Fluctuations in cell density or health.Implement a strict cell culture protocol, including consistent seeding densities and passage numbers. Monitor cell viability.
No significant response to this compound. Low or absent MC1R expression in the cell line.Verify MC1R expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to endogenously express MC1R or a stably transfected cell line.
Inappropriate assay readout for the signaling pathway.This compound activates the Gs pathway. Use an assay that measures changes in cyclic AMP (cAMP) levels or a related downstream event.
Lower than expected potency (high EC50). High serum concentration in the assay medium.This is expected due to protein binding. Report the serum concentration along with the EC50 value. If feasible, repeat the experiment in a lower serum concentration or serum-free media for comparison.
Degradation of this compound.Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Illustrative Impact of Serum Concentration on this compound EC50 in a cAMP Assay

This table provides a representative example of how increasing serum concentrations can shift the EC50 of this compound. Note: These are not experimental data for this compound but are illustrative of the expected serum shift effect for a highly protein-bound compound.

Serum Concentration (%)EC50 (nM)Fold Shift in EC50 (relative to 0% serum)
051.0
2.5153.0
5306.0
106513.0

Table 2: Plasma Protein Binding of this compound

In vitro studies have determined the extent of this compound binding to plasma proteins across different species.

SpeciesPlasma Protein Binding (%)
HumanHigh
RatHigh
MonkeyHigh
Specific percentages are not publicly available but have been characterized as "high" in nonclinical studies[1].

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay to Determine this compound Potency

This protocol outlines a typical procedure for measuring the effect of this compound on intracellular cyclic AMP (cAMP) levels in a cell line expressing the melanocortin 1 receptor (MC1R).

  • Cell Culture and Plating:

    • Culture MC1R-expressing cells (e.g., B16-F10 melanoma cells) in appropriate growth medium, which may contain serum.

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in serum-free assay buffer and in assay buffer containing the desired final concentration of serum to create a dose-response curve.

  • Assay Procedure:

    • Wash the cells with a serum-free buffer.

    • Add the this compound dilutions (in the appropriate serum-containing or serum-free buffer) to the cells. Include a vehicle control.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Visualizations

Dersimelagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MC1R MC1R This compound->MC1R Binds Gs Gs Protein MC1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Eumelanin Eumelanin Production MITF->Eumelanin Promotes

Caption: this compound MC1R signaling pathway leading to eumelanin production.

Serum_Shift_Assay_Workflow cluster_prep Preparation cluster_assay Assay Conditions cluster_execution Execution & Readout cluster_analysis Data Analysis A 1. Culture MC1R-expressing cells B 2. Prepare this compound serial dilutions A->B C1 Condition A: 0% Serum B->C1 C2 Condition B: 5% Serum B->C2 C3 Condition C: 10% Serum B->C3 D 3. Treat cells with dilutions C1->D C2->D C3->D E 4. Incubate & Lyse D->E F 5. Measure cAMP levels E->F G 6. Generate Dose-Response Curves F->G H 7. Calculate EC50 for each condition G->H I 8. Determine Serum Shift Ratio H->I

Caption: Experimental workflow for a this compound serum shift assay.

References

Dersimelagon Powder: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of Dersimelagon powder. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound powder?

For optimal stability, this compound powder should be stored in a dry, dark environment. Specific temperature recommendations are outlined in the table below.

2. How should I handle this compound powder during experiments?

It is recommended to handle this compound powder in a controlled environment to minimize exposure to light, moisture, and atmospheric contaminants. Use appropriate personal protective equipment (PPE) as per your laboratory's safety protocols. For solution preparation, this compound has a reported solubility of 25 mg/mL in DMSO at 37°C[1].

3. What is the known metabolic pathway for this compound?

In preclinical and human studies, this compound is extensively metabolized in the liver to its glucuronide form. This metabolite is then eliminated in the bile. In the intestine, some of the glucuronide can be hydrolyzed back to the parent drug[2][3][4]. The primary route of excretion is through feces[2].

4. Which analytical methods are suitable for assessing the purity and stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-MSn) are the established methods for analyzing this compound. These techniques have been used to determine the concentrations of this compound and its metabolites in plasma samples and to analyze metabolites in various biological matrices.

Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound powder based on available data.

ParameterRecommendationSource
Temperature (Short-term) 0 - 4 °C (days to weeks)
Temperature (Long-term) -20 °C (months to years)
Environment Dry and dark

Note: Specific degradation pathways for this compound powder under various stress conditions (e.g., acid, base, oxidation, photolysis, heat) are not publicly available. The recommendations provided are based on general best practices for sensitive pharmaceutical compounds.

Experimental Protocols

General Protocol for Purity Assessment by HPLC

While a specific, validated stability-indicating HPLC method for this compound powder is not publicly detailed, a general reverse-phase HPLC (RP-HPLC) protocol can be adapted for purity assessment. Researchers should develop and validate a method according to ICH guidelines.

  • Column: A C18 stationary phase column is commonly used for compounds of similar polarity.

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a typical mobile phase for separating the parent compound from potential impurities.

  • Detection: UV detection at a suitable wavelength, determined by a UV scan of this compound.

  • Sample Preparation: Accurately weigh a sample of this compound powder and dissolve it in a suitable solvent (e.g., DMSO, methanol, or the mobile phase) to a known concentration.

  • Injection and Analysis: Inject a defined volume of the sample solution into the HPLC system and record the chromatogram. Purity can be estimated by the area percentage of the main peak.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Action(s)
Unexpected peaks in HPLC chromatogram - Degradation of the powder due to improper storage.- Contamination of the sample or solvent.- Interaction with the container.- Verify that storage conditions have been consistently met.- Prepare a fresh sample using high-purity solvents.- Analyze a solvent blank to rule out contamination.- If degradation is suspected, consider performing forced degradation studies to identify potential degradants.
Reduced potency or activity in assays - Degradation of the compound.- Inaccurate weighing or solution preparation.- Re-test a freshly prepared solution from a properly stored powder sample.- Verify the calibration and accuracy of the analytical balance.- Confirm the complete dissolution of the powder in the chosen solvent.
Discoloration or change in physical appearance of the powder - Exposure to light, moisture, or air.- Discard the powder as its integrity may be compromised.- Review handling and storage procedures to prevent future occurrences.- Ensure containers are tightly sealed and protected from light.

Visualizations

Dersimelagon_Signaling_Pathway This compound This compound MC1R Melanocortin-1 Receptor (MC1R) This compound->MC1R Binds & Activates AC Adenylate Cyclase MC1R->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Melanogenesis Increased Eumelanin Production MITF->Melanogenesis

Caption: Signaling pathway of this compound via the Melanocortin-1 Receptor.

Stability_Testing_Workflow start Receive this compound Powder Lot initial_analysis Initial Analysis (t=0) - Appearance - Purity (HPLC) - Assay start->initial_analysis storage Store Samples at Recommended Conditions (-20°C, 0-4°C, etc.) initial_analysis->storage pull_samples Pull Samples at Defined Time Points (e.g., 3, 6, 12 months) storage->pull_samples reanalysis Re-analyze Samples - Appearance - Purity (HPLC) - Assay pull_samples->reanalysis compare Compare Results to t=0 Data reanalysis->compare stable Stable compare->stable Within Spec. not_stable Out of Specification compare->not_stable Not Within Spec.

Caption: General experimental workflow for long-term stability testing.

Troubleshooting_Logic start Experiment Yields Unexpected Results check_storage Were Storage Conditions Met? (-20°C, Dark, Dry) start->check_storage check_handling Were Handling Procedures Followed? (e.g., light exposure) check_storage->check_handling Yes powder_issue Potential Powder Instability. Use a new batch and re-test. check_storage->powder_issue No check_prep Was Sample Preparation Correct? (weighing, solvent) check_handling->check_prep Yes handling_issue Procedural Error Likely. Review handling protocols. check_handling->handling_issue No prep_issue Sample Prep Error Likely. Prepare a fresh sample. check_prep->prep_issue No other_issue Investigate Other Experimental Variables. check_prep->other_issue Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Addressing batch-to-batch variability of Dersimelagon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dersimelagon. It includes frequently asked questions and troubleshooting guides to address potential issues, with a focus on mitigating batch-to-batch variability to ensure experimental consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly MT-7117) is an orally bioavailable, selective, non-peptide small molecule agonist for the melanocortin-1 receptor (MC1R).[1] Its primary mechanism of action is to bind to and activate MC1R, a G protein-coupled receptor located on melanocytes.[1] This activation stimulates the production of eumelanin, a dark pigment that plays a key role in photoprotection.[2][3] this compound is being investigated for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), rare genetic disorders characterized by extreme photosensitivity.[4]

Q2: What is the signaling pathway activated by this compound?

A2: Upon binding to MC1R, this compound initiates a downstream signaling cascade. The activated MC1R couples to the Gs alpha subunit of its associated G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and upregulates the expression of genes involved in melanogenesis, most notably the microphthalmia-associated transcription factor (MITF), leading to increased eumelanin synthesis.

Q3: What are the key pharmacological properties of this compound?

A3: this compound is a potent and selective agonist for the human MC1R. It has demonstrated efficacy in increasing melanin production in both in vitro and in vivo models. As an orally administered small molecule, it offers a convenient dosing alternative to peptide-based MC1R agonists. Preclinical and clinical studies have provided data on its pharmacokinetic profile, showing rapid absorption.

Q4: How should this compound be stored and handled?

A4: While specific storage instructions should be obtained from the supplier's certificate of analysis, as a general guideline for small molecule compounds, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep it at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at low temperatures to maintain stability.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability of a compound can lead to inconsistent and unreliable experimental results. This guide provides a systematic approach to identifying and mitigating potential issues related to the consistency of this compound batches.

Issue 1: Inconsistent Results in In Vitro Functional Assays (e.g., cAMP accumulation, melanin production)

Q: We are observing significant differences in the EC50 value and maximal response of this compound in our cell-based assays between different batches. What could be the cause and how can we troubleshoot this?

A: This is a common issue that can often be traced back to variations in the quality of the compound batch. Potential causes and a step-by-step troubleshooting plan are outlined below.

Potential Causes:

  • Purity and Impurity Profile: Different batches may have varying levels of purity or different impurity profiles. Some impurities may be inert, while others could have antagonistic or even agonistic effects, altering the net response.

  • Compound Stability and Degradation: Improper storage or handling of a particular batch could lead to degradation, reducing its effective concentration.

  • Solubility Issues: Variations in the physical properties of the compound (e.g., crystalline form) between batches can affect its solubility in assay media, leading to inaccurate concentrations.

  • Experimental Error: Inconsistencies in assay procedures, such as cell passage number, seeding density, or reagent preparation, can contribute to variability.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent In Vitro Results start Inconsistent In Vitro Results Observed qc Step 1: Perform Quality Control Checks on this compound Batches start->qc assay_review Step 2: Review and Standardize Assay Protocol qc->assay_review If QC checks pass contact_supplier Step 5: Contact Supplier for Documentation qc->contact_supplier If QC checks fail (e.g., purity issues) new_prep Step 3: Prepare Fresh Stock Solutions assay_review->new_prep side_by_side Step 4: Conduct Head-to-Head Comparison of Batches new_prep->side_by_side side_by_side->contact_supplier If discrepancies persist end Consistent Results Achieved / Issue Identified side_by_side->end If a 'bad' batch is identified contact_supplier->end

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

Detailed Troubleshooting Steps:

  • Perform Quality Control (QC) Checks:

    • Verify Purity: If you have access to analytical equipment, verify the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms to look for differences in the main peak area and the presence of additional peaks (impurities).

    • Confirm Identity: Use Mass Spectrometry (MS) to confirm that the molecular weight of the compound in each batch matches that of this compound.

    • Assess Solubility: Visually inspect the solubility of each batch in your chosen solvent (e.g., DMSO) and assay buffer. Ensure complete dissolution.

  • Standardize Assay Protocol:

    • Review your experimental protocol for any potential sources of variability. Ensure that cell passage numbers are consistent, and that cell seeding densities are uniform across experiments.

    • Use a consistent source and lot of all reagents, including cell culture media, serum, and assay kits.

  • Prepare Fresh Stock Solutions:

    • Degradation of the compound in stock solutions can be a source of variability. Prepare fresh stock solutions of each batch of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Conduct Head-to-Head Comparison:

    • Design an experiment to directly compare the performance of the old and new batches in the same assay, run at the same time. This will help to isolate the batch as the variable.

    • Include a reference standard (a "golden batch" that has previously shown consistent results) if available.

  • Contact the Supplier:

    • If you continue to see discrepancies and suspect a quality issue with a particular batch, contact the supplier. Request the Certificate of Analysis (CoA) for each batch, which should provide information on purity and other quality attributes.

Issue 2: Unexpected or Off-Target Effects Observed in Experiments

Q: We are observing unexpected biological effects that are not consistent with MC1R activation when using a new batch of this compound. What could be the cause?

A: Unexpected biological effects can be concerning and may point to the presence of active impurities in a specific batch of the compound.

Potential Causes:

  • Process-Related Impurities: Impurities from the chemical synthesis process may not have been fully removed and could have their own biological activities.

  • Degradation Products: Over time or due to improper storage, this compound may degrade into other compounds with different pharmacological profiles.

  • Cross-Contamination: The batch may have been inadvertently contaminated with another active compound.

Troubleshooting Steps:

  • Review the Impurity Profile: If you have access to HPLC-MS, analyze the batch to identify any impurities. Compare this to a batch that did not produce the unexpected effects.

  • Orthogonal Assays: Test the problematic batch in a counterscreening assay to check for activity at other related receptors (e.g., other melanocortin receptors) or common off-targets.

  • Consult the Supplier: Contact the supplier and provide them with your findings. They may be able to provide more detailed information on the impurity profile of the batch or investigate the issue further.

Data Presentation and Experimental Protocols

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published preclinical studies.

ParameterSpeciesValueReference
EC50 for MC1R Human8.16 nM
EC50 for MC1R MouseIn the nanomolar range
EC50 for MC1R Cynomolgus MonkeyIn the nanomolar range
Receptor Selectivity >600-fold for MC1R over MC4R
Batch-to-Batch Variability Tracking Template

To proactively manage batch-to-batch variability, we recommend maintaining a log to track the performance of each batch.

Batch IDDate ReceivedPurity (from CoA)Purity (Internal Check)EC50 in cAMP Assay (nM)Maximal Response (% of control)Notes
BATCH-0012025-01-1599.5%99.3%8.2100%Reference Batch
BATCH-0022025-06-2098.9%98.7%12.592%Lower potency observed
BATCH-0032025-11-0599.6%99.5%8.599%Consistent with reference
Detailed Experimental Protocol: In Vitro cAMP Functional Assay

This protocol describes a method for quantifying the agonist activity of this compound by measuring intracellular cAMP accumulation in cells expressing MC1R.

Objective: To determine the potency (EC50) and efficacy (maximal response) of different batches of this compound.

Materials:

  • HEK293 cells stably expressing human MC1R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (multiple batches for comparison)

  • Reference agonist (e.g., α-MSH)

  • Assay buffer (e.g., HBSS with 1 mM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96- or 384-well white opaque plates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the MC1R-expressing HEK293 cells into the assay plate at a density optimized for your cAMP kit (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound batch in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a concentration-response curve (e.g., 11-point curve from 1 µM to 1 pM). Also prepare dilutions of the reference agonist.

  • Cell Stimulation:

    • On the day of the assay, remove the culture medium from the cells.

    • Add the prepared dilutions of this compound or the reference agonist to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Following stimulation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response for each batch.

    • Compare the results between batches.

Visualizations

Signaling Pathway of this compound at MC1R

G This compound This compound MC1R MC1R (Melanocortin-1 Receptor) This compound->MC1R Binds and Activates G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to MITF MITF Gene Transcription Nucleus->MITF Upregulates Melanogenesis Increased Eumelanin Synthesis MITF->Melanogenesis

Caption: this compound activates the MC1R signaling cascade to increase eumelanin synthesis.

Experimental Workflow for Qualifying a New Batch of this compound

G cluster_0 New Batch Qualification Workflow start Receive New Batch of this compound coa_review Review Certificate of Analysis (CoA) start->coa_review analytical_chem Analytical Chemistry Verification (HPLC, MS) coa_review->analytical_chem functional_assay In Vitro Functional Assay (e.g., cAMP Assay) analytical_chem->functional_assay compare Compare results to Reference Batch functional_assay->compare decision Accept or Reject Batch? compare->decision accept Batch Accepted for Use decision->accept Within Specification reject Batch Rejected (Contact Supplier) decision->reject Out of Specification

Caption: A systematic workflow for the quality control testing of new this compound batches.

References

Validation & Comparative

A Preclinical Showdown: Dersimelagon vs. Afamelanotide in Melanocortin 1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for potent and selective receptor agonists is paramount. In the realm of melanocortin 1 receptor (MC1R) activation, two key players have emerged: dersimelagon and afamelanotide. While both aim to stimulate melanogenesis and offer therapeutic potential for photosensitivity disorders, their preclinical profiles reveal significant differences in selectivity, formulation, and in vivo efficacy. This guide provides a comprehensive comparison of their preclinical data to inform further research and development.

This compound, a novel, orally available small molecule, demonstrates high selectivity for the human melanocortin 1 receptor (hMC1R). In contrast, afamelanotide, a synthetic analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH), is a less selective peptide agonist administered via a subcutaneous implant.[1][2] This fundamental difference in their molecular nature and selectivity profile underpins the variations observed in their preclinical performance.

At the Receptor: Binding Affinity and Functional Potency

The initial interaction with the target receptor is a critical determinant of a drug's efficacy and potential for off-target effects. Preclinical studies have meticulously characterized the binding affinities and functional potencies of both this compound and afamelanotide at various melanocortin receptors.

Receptor Binding Affinity

Competitive radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound and afamelanotide for a panel of human melanocortin receptors. The data, summarized in the table below, highlights the superior selectivity of this compound for hMC1R.

CompoundhMC1R Ki (nmol/l)hMC3R Ki (nmol/l)hMC4R Ki (nmol/l)hMC5R Ki (nmol/l)
This compound (MT-7117)2.26[1][3]1420[3]32.9486
Afamelanotide (NDP-αMSH)0.0280.170.200.21

This compound exhibits a significantly higher affinity for hMC1R compared to other melanocortin receptors, with a more than 14-fold selectivity over hMC4R and even greater selectivity over hMC3R and hMC5R. In contrast, afamelanotide binds with high affinity across multiple melanocortin receptors, indicating a lack of selectivity.

Functional Activity: cAMP Production

Upon binding to MC1R, a Gs protein-coupled receptor, both agonists trigger a downstream signaling cascade initiated by the production of cyclic adenosine monophosphate (cAMP). The potency of this activation is quantified by the half-maximal effective concentration (EC50).

CompoundSpeciesMC1R EC50 (nmol/l)
This compound (MT-7117)Human8.16
Cynomolgus Monkey3.91
Mouse1.14
Rat0.251
Afamelanotide (NDP-αMSH)HumanNot explicitly stated in direct comparison
Cynomolgus MonkeyNot explicitly stated in direct comparison
MouseNot explicitly stated in direct comparison
RatNot explicitly stated in direct comparison

While a direct head-to-head comparison of EC50 values in the same study is not available, one study did report the EC50 values for this compound across multiple species. Another study noted that while afamelanotide has a higher binding affinity than α-MSH, its capacity to stimulate cAMP is superior to the natural ligand.

In Vivo Efficacy: The Proof in Pigmentation

The ultimate preclinical validation for MC1R agonists lies in their ability to induce melanogenesis in vivo. Both this compound and afamelanotide have demonstrated this capacity in animal models, leading to visible changes in skin and coat color.

In a study comparing the two, oral administration of this compound and subcutaneous administration of afamelanotide both led to a dose-dependent increase in melanin production in the hair roots of mice. Notably, this compound was shown to elicit the synthesis of the darker, more photoprotective eumelanin over the lighter pheomelanin.

In cynomolgus monkeys, repeated oral administration of this compound induced significant skin pigmentation in a dose-dependent manner. This effect was reversible upon cessation of treatment, indicating that the induced melanogenesis is not permanent.

Experimental Methodologies

The preclinical data presented in this guide were generated using established and validated experimental protocols.

Radioligand Binding Assay

To determine the binding affinity (Ki) of the compounds, a competitive radioligand binding assay is performed. This assay measures the ability of the unlabeled test compound (this compound or afamelanotide) to displace a radiolabeled ligand (e.g., [¹²⁵I]NDP-αMSH) from the melanocortin receptors. The assay is typically conducted using cell membranes expressing the specific human melanocortin receptor subtype. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Cell Membranes with Recombinant hMCRs Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand [¹²⁵I]NDP-αMSH Radioligand->Incubation Compound Test Compound (this compound or Afamelanotide) Compound->Incubation Filtration Separate Bound from Free Radioligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Gamma Counter) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Radioligand Binding Assay Workflow
cAMP Functional Assay

The functional potency (EC50) of the agonists is determined by measuring the production of intracellular cAMP in response to receptor activation. Cells expressing the melanocortin 1 receptor are treated with varying concentrations of the test compound. Following incubation, the cells are lysed, and the amount of cAMP produced is quantified using a competitive immunoassay or a reporter gene assay. The data is then used to generate a dose-response curve from which the EC50 value is calculated.

G cluster_0 Cell Culture & Treatment cluster_1 Incubation & Lysis cluster_2 Detection cluster_3 Data Analysis Cells Cells Expressing MC1R Treatment Treat with Varying Concentrations of Agonist Cells->Treatment Incubation Incubate to Allow cAMP Production Treatment->Incubation Lysis Lyse Cells to Release cAMP Incubation->Lysis Detection Quantify cAMP (e.g., ELISA, HTRF) Lysis->Detection Analysis Generate Dose-Response Curve and Calculate EC50 Detection->Analysis

cAMP Functional Assay Workflow

Signaling Pathway

Both this compound and afamelanotide exert their effects by activating the MC1R, which is coupled to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in melanogenesis, most notably the microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte development, survival, and function.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Agonist This compound or Afamelanotide MC1R MC1R Agonist->MC1R Binds to G_protein G Protein (Gs) MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF Gene Transcription pCREB->MITF Promotes Melanogenesis Melanogenesis MITF->Melanogenesis Induces

MC1R Signaling Pathway

References

A Comparative Analysis of Dersimelagon and Other MC1R Agonists for Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selectivity of a therapeutic agent is a critical determinant of its efficacy and safety. This guide provides a detailed comparison of the selectivity of Dersimelagon, a novel oral Melanocortin 1 Receptor (MC1R) agonist, with other notable MC1R agonists: Afamelanotide, Setmelanotide, and BMS-470539. The comparative analysis is supported by quantitative binding affinity and functional activity data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Executive Summary

This compound (MT-7117) distinguishes itself as a highly selective agonist for the Melanocortin 1 Receptor (MC1R) with significantly lower affinity for other melanocortin receptor subtypes (MC3R, MC4R, MC5R).[1][2] This high selectivity contrasts with other agonists like Afamelanotide, which exhibits broader activity across multiple melanocortin receptors.[3] Setmelanotide is primarily a Melanocortin 4 Receptor (MC4R) agonist with some cross-reactivity at MC1R and MC3R.[4] BMS-470539 also demonstrates high selectivity for MC1R.[5] The data presented herein, derived from radioligand binding and functional assays, underscores the potential of this compound as a targeted MC1R therapeutic with a potentially favorable side-effect profile.

Data Presentation: Quantitative Comparison of MC1R Agonist Selectivity

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and other MC1R agonists across various melanocortin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinity (Ki, nM) of MC1R Agonists at Human Melanocortin Receptors

CompoundhMC1RhMC3RhMC4RhMC5RData Source(s)
This compound (MT-7117)2.26142032.9486
Afamelanotide (NDP-αMSH)~0.2-0.4~1-5~5-20~5-20
Setmelanotide~100-200~1002.1>1000
BMS-470539~10-30>1000>1000>1000

Note: Data for Afamelanotide and BMS-470539 are compiled from multiple sources and represent approximate ranges.

Table 2: Functional Activity (EC50, nM) of MC1R Agonists at Human Melanocortin Receptors

CompoundhMC1RhMC3RhMC4RhMC5RData Source(s)
This compound (MT-7117)8.16>1000>1000>1000
Afamelanotide (NDP-αMSH)~0.1-1~1-10~1-10~1-10
Setmelanotide5.85.30.27>1000
BMS-47053928InactiveWeak Partial AgonistWeak Partial Agonist

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental assays: radioligand competition binding assays and cAMP functional assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human melanocortin receptor of interest (hMC1R, hMC3R, hMC4R, or hMC5R) are prepared.

  • Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and protease inhibitors.

  • Competition Reaction: A fixed concentration of a radiolabeled pan-melanocortin agonist, such as [¹²⁵I]NDP-αMSH, is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity (EC50) of an agonist by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a second messenger produced upon Gs protein-coupled receptor activation.

Methodology:

  • Cell Culture: Cells stably expressing the human melanocortin receptor of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test agonist.

  • Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal cAMP response (EC50) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

MC1R Signaling Pathway

Activation of MC1R by an agonist like this compound primarily initiates a Gs-protein coupled signaling cascade, leading to the production of cAMP. However, downstream signaling is more complex, involving other pathways that contribute to its physiological effects.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist MC1R Agonist (e.g., this compound) MC1R MC1R Agonist->MC1R Binds Gs Gs Protein MC1R->Gs Activates PI3K PI3K MC1R->PI3K Activates ERK ERK1/2 MC1R->ERK Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates AKT AKT PI3K->AKT Activates Gene_Expression Gene Expression (Tyrosinase, etc.) MITF->Gene_Expression Promotes

Caption: Simplified MC1R signaling cascade upon agonist binding.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand ([¹²⁵I]NDP-αMSH) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (e.g., this compound) Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting IC50_Calc Calculate IC50 from Dose-Response Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand competition binding assay.

Logical Relationship: Selectivity Comparison

This diagram illustrates the logical relationship in comparing the selectivity of the different MC1R agonists based on their binding affinities for the target receptor (MC1R) versus off-target receptors (MC3R, MC4R, MC5R).

Selectivity_Comparison cluster_outcome Selectivity This compound This compound MC1R MC1R (Target) This compound->MC1R High Affinity Other_MCRs MC3R, MC4R, MC5R (Off-Target) This compound->Other_MCRs Low Affinity High_Selectivity High Selectivity This compound->High_Selectivity Afamelanotide Afamelanotide Afamelanotide->MC1R High Affinity Afamelanotide->Other_MCRs Moderate to High Affinity Low_Selectivity Low Selectivity Afamelanotide->Low_Selectivity Setmelanotide Setmelanotide Setmelanotide->MC1R Moderate Affinity Setmelanotide->Low_Selectivity for MC1R MC4R MC4R BMS470539 BMS-470539 BMS470539->MC1R High Affinity BMS470539->Other_MCRs Very Low Affinity BMS470539->High_Selectivity

Caption: Comparative selectivity of MC1R agonists.

References

A Head-to-Head In Vivo Comparison of Dersimelagon and NDP-α-MSH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Dersimelagon (MT-7117) and [Nle⁴, D-Phe⁷]-α-melanocyte-stimulating hormone (NDP-α-MSH). This compound is a novel, orally bioavailable, selective small molecule agonist for the melanocortin 1 receptor (MC1R), while NDP-α-MSH is a well-established synthetic peptide analog of α-MSH with broader affinity for melanocortin receptors.[1][2] This comparison summarizes their performance in a key preclinical model and outlines their distinct pharmacological profiles.

Core Compound Characteristics

FeatureThis compound (MT-7117)NDP-α-MSH (Afamelanotide)
Target(s) Selective agonist for MC1R[2]Non-selective agonist for MC1R, MC3R, MC4R, MC5R[3]
Molecule Type Non-peptide small molecule[4]Synthetic peptide
Administration OralSubcutaneous injection
Bioavailability Orally bioavailableNot orally bioavailable
Primary Indication Investigational for erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP)Approved for EPP in some regions

In Vivo Performance: Coat Color Darkening in Mice

A direct head-to-head in vivo study was conducted to evaluate the melanogenic effects of this compound and NDP-α-MSH in C57BL/6J-Ay/+ (Ay/a) mice. This model is used to assess MC1R agonist activity, where stimulation of the receptor leads to a shift from yellow (pheomelanin) to dark brown/black (eumelanin) coat color.

Quantitative and Qualitative Results
ParameterThis compound (MT-7117)NDP-α-MSHVehicle
Administration Route Oral (p.o.)Subcutaneous (s.c.)Oral
Dose Range Tested 0.3 and 3 mg/kg/day2 mg/kg/dayN/A
Minimum Effective Dose ≥0.3 mg/kg/dayNot explicitly determined in this study, but 2 mg/kg was effectiveN/A
Observed Effect Statistically significant coat color darkening at ≥0.3 mg/kg/day. Histological analysis confirmed eumelanin production in hair roots.Statistically significant coat color darkening at 2 mg/kg/dayNo change in coat color
Outcome at Effective Dose All mice in the 0.3 and 3 mg/kg groups exhibited a black coat color.All mice in the 2 mg/kg group exhibited a black coat color.Mice maintained a yellow coat color

Experimental Protocol: Coat Color Darkening in Ay/a Mice

This section details the methodology used in the comparative in vivo study.

1. Animal Model:

  • Male C57BL/6J-Ay/+ mice, aged 7 weeks, were used for the study.

2. Treatment Groups:

  • Vehicle control group.

  • This compound (MT-7117) groups: 0.3 mg/kg and 3 mg/kg.

  • NDP-α-MSH group: 2 mg/kg.

3. Administration:

  • On day 0, the fur on the lower back of the mice was shaved.

  • This compound was administered once daily via oral gavage for six consecutive days.

  • NDP-α-MSH was administered once daily via subcutaneous injection for six consecutive days.

4. Assessment:

  • On day 6, the color of the newly grown coat in the shaved area was macroscopically assessed in a blinded manner and categorized as either yellow or black.

  • For histological analysis, dorsal skin samples were dissected, fixed in neutralized formalin, and embedded in paraffin.

  • Melanin production in the hair roots was evaluated by Fontana-Masson staining.

5. Statistical Analysis:

  • Fisher's exact test was used to compare the coat color outcomes between the treatment and vehicle groups.

Signaling Pathways and Mechanism of Action

Both this compound and NDP-α-MSH exert their primary effects through the activation of melanocortin receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors primarily signal through the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of key genes involved in melanogenesis, such as microphthalmia-associated transcription factor (MITF).

While this is the canonical pathway, evidence suggests that other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway involving ERK1/2, may also be activated by melanocortin receptor agonists.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound or NDP-α-MSH MC1R MC1R (GPCR) Agonist->MC1R G_protein Gαs MC1R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC ATP ATP PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates CREB_inactive CREB MITF MITF Transcription pCREB->MITF Promotes Melanogenesis ↑ Eumelanin Synthesis MITF->Melanogenesis cluster_workflow In Vivo Evaluation Workflow Animal_Model Select Animal Model (e.g., Ay/a mice) Grouping Randomize into Treatment Groups Animal_Model->Grouping Dosing Administer Compound (Oral or Injection) Grouping->Dosing Observation Macroscopic Observation (e.g., Coat Color) Dosing->Observation Histology Histological Analysis (e.g., Fontana-Masson) Observation->Histology Analysis Data Analysis & Interpretation Histology->Analysis

References

A Comparative Analysis of Dersimelagon and Afamelanotide in the Treatment of Protoporphyrias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for Dersimelagon, an investigational oral selective melanocortin-1 receptor (MC1R) agonist, and the approved alternative, afamelanotide, for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective resource for the scientific community.

Mechanism of Action: Targeting the Melanocortin-1 Receptor

Both this compound and afamelanotide are agonists of the melanocortin-1 receptor (MC1R), a key regulator of skin pigmentation. Activation of MC1R stimulates the production of eumelanin, a dark pigment that provides photoprotection by absorbing and scattering ultraviolet and visible light.[1][2] While both drugs share this fundamental mechanism, they differ in their selectivity and administration. This compound is a selective oral small molecule, whereas afamelanotide is a less selective peptide administered as a subcutaneous implant.[2]

cluster_cell Melanocyte MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates TYR Tyrosinase MITF->TYR Increases expression of Eumelanin Eumelanin (Photoprotection) TYR->Eumelanin Catalyzes production of This compound This compound (Oral) This compound->MC1R Afamelanotide Afamelanotide (Implant) Afamelanotide->MC1R cluster_this compound This compound Clinical Trial Workflow Phase1 Phase I (NCT02834442) - Healthy Volunteers - Safety, Tolerability, PK/PD Phase2 Phase II (ENDEAVOR - NCT03520036) - EPP/XLP Patients - Efficacy (Time to Prodromal Symptom) - Safety Phase1->Phase2 Phase3 Phase III (INSPIRE - NCT06144840) - EPP/XLP Patients (Adults & Adolescents) - Confirmatory Efficacy and Safety Phase2->Phase3 Approval Regulatory Submission & Approval Phase3->Approval

References

Comparative Analysis of the Pharmacokinetic Profiles of Melanocortin 1 Receptor (MC1R) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of several key Melanocortin 1 Receptor (MC1R) agonists. The data presented is intended to offer an objective overview to aid in research and development efforts within the field of melanocortin-based therapeutics.

Introduction to MC1R Agonists

The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor primarily expressed on melanocytes. Its activation initiates a signaling cascade that leads to the production of eumelanin, a dark pigment that plays a crucial role in photoprotection. MC1R agonists are a class of drugs that mimic the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), to stimulate this pathway. These agents are being investigated for a variety of therapeutic applications, including the prevention of phototoxicity in rare genetic disorders, treatment of inflammatory conditions, and potentially as agents to modulate skin pigmentation. This guide focuses on the pharmacokinetic properties of prominent MC1R agonists to facilitate a comparative understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetic Profiles of MC1R Agonists

The following table summarizes the available human pharmacokinetic data for selected MC1R agonists. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, patient populations, and analytical methodologies.

ParameterAfamelanotideSetmelanotidePL8177Dersimelagon (MT-7117)BMS-470539
Route of Administration Subcutaneous implantSubcutaneous injectionSubcutaneous injectionOralSubcutaneous injection
Tmax (Time to Maximum Concentration) ~36 hours (implant)8.00 hours[1]30-45 minutes (single dose)[2][3]4-5 hours (multiple doses)[4][5]Not available in humans
Cmax (Maximum Concentration) 3.7 ± 1.3 ng/mL (16 mg implant)37.9 ng/mL (3 mg QD)20.1 ng/mL (1.0 mg), 57.2 ng/mL (3.0 mg) (multiple doses)Dose-dependent increaseNot available in humans
AUC (Area Under the Curve) 138.9 ± 42.6 hrng/mL (16 mg implant)495 ngh/mL (3 mg QD)54.3 ng·h/mL (1.0 mg), 199 ng·h/mL (3.0 mg) (multiple doses)Increased in a slightly more than dose-proportional mannerNot available in humans
t½ (Elimination Half-life) ~15 hours (implant)Approximately 11 hours9.7 - 12.6 hours (multiple doses)10.56 - 18.97 hours (multiple doses)1.7 hours (in mice)
Bioavailability 100% (subcutaneous)Not availableNot availableNot available100% (subcutaneous, in mice)
Protein Binding Not available79.1%Not availableNot availableNot available
Metabolism Expected to be metabolized into smaller peptidesNot metabolized by hepatic or kidney microsomes in vitroAn active metabolite (PL8435) has been identifiedPrimarily metabolized to this compound glucuronideNot available
Excretion Not fully characterizedApproximately 39% excreted unchanged in urine≤ 1% excreted unchanged in urinePrimarily via feces (>90%)Not available

Experimental Protocols

Detailed methodologies for the cited pharmacokinetic studies are crucial for the interpretation of the data. Below are summaries of the experimental protocols for the key agonists.

Afamelanotide
  • Study Design: A clinical trial (NCT06388642) was designed to evaluate the pharmacokinetics of afamelanotide in adolescent and adult patients with Erythropoietic Protoporphyria (EPP).

  • Administration: A single 16 mg afamelanotide implant was administered subcutaneously.

  • Sample Collection: Blood samples for the analysis of afamelanotide plasma concentrations were collected from baseline up to day 7 post-administration to determine Cmax and AUC.

  • Analytical Method: While specific details of the analytical method used in the most recent trials are not provided in the search results, earlier studies have utilized radioimmunoassay (RIA) to measure plasma levels. Modern methods would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Setmelanotide
  • Study Design: Pharmacokinetic parameters were determined from studies in otherwise healthy obese subjects receiving once-daily subcutaneous injections.

  • Administration: Setmelanotide was administered via subcutaneous injection at doses of 2 mg for the first week and 3 mg for the subsequent weeks.

  • Sample Collection: Blood samples were collected to determine steady-state pharmacokinetic parameters.

  • Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was used for the quantification of setmelanotide in plasma and urine. A recently developed RP-HPLC method also demonstrates a robust technique for quantification.

PL8177
  • Study Design: A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.

  • Administration: PL8177 was administered via subcutaneous injection at single doses and multiple daily doses of 1.0 mg and 3.0 mg for 7 days.

  • Sample Collection: Blood samples were collected at various time points up to 48 hours post-dose for single-dose cohorts and at peak and trough times for multiple-dose cohorts.

  • Analytical Method: While the specific parameters of the LC-MS/MS method are not detailed, this is the standard technique for quantifying peptide-based drugs in plasma.

This compound (MT-7117)
  • Study Design: A first-in-human, double-blind, placebo-controlled, single and multiple ascending oral dose study was conducted in healthy participants.

  • Administration: this compound was administered orally in single doses ranging from 1 to 600 mg and in multiple ascending doses.

  • Sample Collection: Blood samples for pharmacokinetic analysis were collected at predose and at multiple time points up to 96 hours post-dose for single-dose studies, and at various intervals during and after the 14-day multiple-dosing period.

  • Analytical Method: Plasma concentrations of this compound and its primary metabolite, this compound glucuronide, were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method. The lower limit of quantification (LLOQ) was 0.1 ng/mL. Pharmacokinetic parameters were calculated using noncompartmental analysis.

MC1R Signaling Pathway

Activation of the MC1R by an agonist initiates a well-defined signaling cascade within the melanocyte, which is crucial for its physiological effects.

MC1R_Signaling_Pathway Agonist MC1R Agonist MC1R MC1R Agonist->MC1R G_protein Gαs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Melanogenesis Increased Expression of Melanogenic Enzymes (e.g., Tyrosinase) MITF->Melanogenesis Upregulates Eumelanin Eumelanin Production Melanogenesis->Eumelanin

Caption: MC1R agonist-induced signaling cascade leading to eumelanin synthesis.

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for conducting a pharmacokinetic study of a novel MC1R agonist involves several key stages, from initial preclinical evaluation to human clinical trials.

PK_Workflow Preclinical Preclinical Studies (e.g., in mice, rats) Dose_ranging Dose-Ranging Studies Preclinical->Dose_ranging Phase1 Phase 1 Clinical Trial (Healthy Volunteers) Dose_ranging->Phase1 SAD_MAD Single & Multiple Ascending Doses (SAD/MAD) Phase1->SAD_MAD Sampling Blood/Plasma Sampling (Defined Timepoints) SAD_MAD->Sampling Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Sampling->Bioanalysis PK_modeling Pharmacokinetic Modeling (Cmax, AUC, t½, etc.) Bioanalysis->PK_modeling Phase2_3 Phase 2/3 Clinical Trials (Patient Population) PK_modeling->Phase2_3

Caption: General experimental workflow for pharmacokinetic profiling of a new drug candidate.

Conclusion

The pharmacokinetic profiles of MC1R agonists vary significantly based on their molecular structure (peptide vs. small molecule) and formulation. Peptide-based agonists like afamelanotide and setmelanotide are administered parenterally, with afamelanotide formulated as a long-acting implant. In contrast, this compound is a novel, orally available small molecule agonist. These differences in administration routes and molecular properties lead to distinct absorption and distribution characteristics. The half-lives of these compounds also differ, influencing their dosing frequency. A thorough understanding of these pharmacokinetic properties is essential for the design of effective dosing regimens and the prediction of potential drug-drug interactions, ultimately guiding the successful clinical development of new MC1R-targeted therapies.

References

A Comparative Analysis of In Vitro Potency: Dersimelagon vs. α-MSH

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the in vitro pharmacological profiles of Dersimelagon (MT-7117) and the endogenous melanocortin 1 receptor (MC1R) agonist, alpha-melanocyte-stimulating hormone (α-MSH), is presented. This guide synthesizes key experimental data on receptor binding affinity and functional potency, providing researchers, scientists, and drug development professionals with a concise comparative overview.

This compound, a novel, orally bioavailable, small-molecule MC1R agonist, is currently under investigation for its therapeutic potential in conditions such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP)[1][2]. Its primary mechanism of action involves the stimulation of eumelanin production, which offers photoprotection[3]. Alpha-MSH is the natural, endogenous peptide hormone that activates MC1R to regulate pigmentation and other physiological processes[4]. This comparison focuses on their in vitro characteristics at the human melanocortin 1 receptor (hMC1R).

Quantitative Comparison of In Vitro Potency

The following tables summarize the key quantitative parameters of this compound and a synthetic analog of α-MSH, [Nle4, D-Phe7]-α-MSH (NDP-αMSH), which is often used as a potent and stable reference compound in experimental settings.

Table 1: Receptor Binding Affinity (Ki) at Human Melanocortin Receptors
CompoundhMC1R Ki (nmol/L)hMC3R Ki (nmol/L)hMC4R Ki (nmol/L)hMC5R Ki (nmol/L)
This compound (MT-7117)2.26142032.9486
NDP-αMSH0.0280.170.200.21

Data sourced from Suzuki et al., 2022.[5]

Table 2: Agonistic Activity (EC50) at Human MC1R
CompoundhMC1R EC50 (nmol/L)
This compound (MT-7117)8.16
αMSHNot directly compared in the same study
NDP-αMSHNot directly compared in the same study

Data for this compound sourced from Suzuki et al., 2022.

Table 3: Eumelanin Production in B16F1 Mouse Melanoma Cells
CompoundEC50 (pmol/L)
This compound (MT-7117)13.00
NDP-αMSH8.455

Data sourced from Suzuki et al., 2022.

Signaling Pathways and Experimental Workflows

Activation of MC1R by both this compound and α-MSH initiates a well-characterized signaling cascade. The primary pathway involves the Gs alpha subunit of the G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). CREB then promotes the transcription of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase, ultimately leading to eumelanin synthesis.

MC1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R G_Protein G_Protein MC1R->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF_Gene MITF_Gene CREB->MITF_Gene Promotes Transcription Melanogenesis_Genes Melanogenesis_Genes MITF_Gene->Melanogenesis_Genes Activates Transcription Eumelanin Eumelanin Melanogenesis_Genes->Eumelanin Leads to Synthesis Agonist This compound or α-MSH Agonist->MC1R Binds to

MC1R Signaling Pathway Diagram

The following diagram illustrates a typical experimental workflow for determining the in vitro potency of MC1R agonists.

Experimental Workflow for In Vitro Potency Assay Cell_Culture Cell Culture (e.g., HEK293 expressing hMC1R or B16F1) Incubation Incubation (Cells treated with compounds) Cell_Culture->Incubation Compound_Prep Compound Preparation (Serial dilutions of this compound and α-MSH) Compound_Prep->Incubation Assay Potency Assay Incubation->Assay Binding_Assay Competitive Binding Assay (Measure Ki) Assay->Binding_Assay For Affinity Functional_Assay Functional Assay (Measure cAMP levels or Melanin production) Assay->Functional_Assay For Efficacy Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis EC50_Ki_Calc Calculation of EC50 and Ki values Data_Analysis->EC50_Ki_Calc Results Comparative Potency EC50_Ki_Calc->Results

In Vitro Potency Assay Workflow

Experimental Protocols

Competitive Binding Assay

The binding affinity of this compound and NDP-αMSH to a series of human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) was evaluated using a competitive binding assay. The assay utilized [125I] NDP-αMSH as the radioligand. The experiments were conducted with membranes from human embryonic kidney 293 (HEK293) cells stably expressing the respective recombinant human MCRs. The inhibition constant (Ki) was calculated from the IC50 values obtained from the competition curves.

Intracellular cAMP Production Assay

The agonistic activity of the compounds was determined by measuring the production of intracellular cyclic adenosine 3', 5'-monophosphate (cAMP) in HEK293 cells stably expressing the human, cynomolgus monkey, or mouse MC1R. Cells were incubated with serially diluted test compounds, and the amount of cAMP produced was quantified. The EC50 values, representing the concentration of the agonist that produces 50% of the maximal response, were then calculated.

Melanin Production Assay in B16F1 Cells

To assess the ability of the compounds to induce eumelanin production, the B16F1 mouse melanoma cell line was utilized. Cells were seeded in a 96-well plate and incubated with various concentrations of this compound or NDP-αMSH for three days. The concentration of melanin in the supernatant was then determined by measuring the optical density at 405 nm and comparing it to a standard curve of eumelanin. The EC50 values were calculated based on the concentration required to achieve 50% of the maximal melanin production induced by NDP-αMSH.

References

Evaluating the Safety Profile of Dersimelagon Relative to Other Photoprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Dersimelagon is an investigational, orally bioavailable, selective non-peptide agonist of the melanocortin-1 receptor (MC1R) being developed for the prevention of phototoxicity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1] Its mechanism of action centers on stimulating the production of eumelanin, the dark pigment in the skin that provides natural protection against ultraviolet (UV) radiation. This guide provides a comparative analysis of the safety profile of this compound against other prominent systemic and topical photoprotective agents, supported by available clinical trial data and experimental protocols.

Mechanism of Action: A Comparative Overview

The primary mechanism of this compound involves the activation of the MC1R, a key regulator of melanogenesis. This targeted approach contrasts with other photoprotective strategies.

This compound and Afamelanotide: MC1R Agonism

Both this compound and the approved drug afamelanotide function as agonists of the MC1R.[1][2] Activation of this receptor on melanocytes initiates a signaling cascade that upregulates the synthesis of eumelanin.[2] However, key differences exist. This compound is an orally administered small molecule, offering a potential advantage in convenience over afamelanotide, which is a synthetic peptide analogue of alpha-melanocyte-stimulating hormone (α-MSH) administered as a subcutaneous implant.[1]

cluster_this compound This compound (Oral) cluster_Afamelanotide Afamelanotide (Implant) This compound This compound MC1R_D MC1R This compound->MC1R_D Binds & Activates AC_D Adenylate Cyclase MC1R_D->AC_D cAMP_D cAMP AC_D->cAMP_D PKA_D PKA cAMP_D->PKA_D CREB_D CREB PKA_D->CREB_D MITF_D MITF CREB_D->MITF_D Upregulates Melanogenesis_D Eumelanin Production MITF_D->Melanogenesis_D Afamelanotide Afamelanotide MC1R_A MC1R Afamelanotide->MC1R_A Binds & Activates AC_A Adenylate Cyclase MC1R_A->AC_A cAMP_A cAMP AC_A->cAMP_A PKA_A PKA cAMP_A->PKA_A CREB_A CREB PKA_A->CREB_A MITF_A MITF CREB_A->MITF_A Upregulates Melanogenesis_A Eumelanin Production MITF_A->Melanogenesis_A

Figure 1. Signaling pathway of this compound and Afamelanotide.
Other Systemic and Topical Agents

Other photoprotective agents operate through different mechanisms:

  • Polypodium leucotomos: This fern extract exhibits antioxidant and anti-inflammatory properties.

  • Beta-carotene: This carotenoid is thought to quench reactive oxygen species and provide a physical barrier to light in the skin, although its efficacy is debated.

  • Nicotinamide (Vitamin B3): It helps prevent UV-induced ATP depletion, enhances DNA repair, and reduces UV-induced immunosuppression.

  • Topical Sunscreens: These agents act as either chemical absorbers of UV radiation (e.g., oxybenzone, avobenzone) or physical blockers (e.g., zinc oxide, titanium dioxide).

Comparative Safety Profile: Clinical Trial Data

The following tables summarize the treatment-emergent adverse events (TEAEs) reported in clinical trials for this compound and its comparators.

Table 1: Safety Profile of this compound (Phase 1 & 2 Clinical Trials)
Adverse EventPhase 1 (Healthy Volunteers, Multiple Doses)Phase 2 (EPP/XLP Patients, 100 mg/300 mg)
Nausea Not Reported as Common27.9%
Headache Not Reported as CommonReported
Lentigo (Freckles) 52.8%23.5%
Skin Hyperpigmentation 50.0%20.6%
Serious Adverse Events None ReportedNone Reported
Deaths None ReportedNone Reported

Data from separate trials and populations; direct comparison should be made with caution.

Table 2: Safety Profile of Afamelanotide (Pivotal Clinical Trials for EPP)
Adverse EventAfamelanotide (16 mg implant)Placebo
Implant Site Reaction 20%10%
Nausea 19%14%
Oropharyngeal Pain 7%5%
Cough 6%3%
Fatigue 6%3%
Skin Hyperpigmentation 4%0%
Melanocytic Nevus 4%2%
Serious Adverse Events 4%3%
Deaths None ReportedNone Reported
Table 3: Overview of Safety for Other Photoprotective Agents
AgentCommon Adverse EventsSerious Adverse Events
Polypodium leucotomos Mild gastrointestinal complaints, pruritus (rare).None reported in systematic reviews.
Beta-carotene Yellowish discoloration of the skin.Generally considered safe; no long-term toxicity reported in EPP patients.
Nicotinamide Digestive adverse events.Generally well-tolerated.
Topical Sunscreens (Chemical) Skin irritation, allergic reactions, potential for systemic absorption and endocrine disruption (e.g., oxybenzone).Rare.
Topical Sunscreens (Mineral) Generally well-tolerated, may leave a white cast on the skin.Rare.

Experimental Protocols: Key Clinical Trial Methodologies

Understanding the design of the clinical trials is crucial for interpreting the safety and efficacy data.

This compound Phase 2 Trial (ENDEAVOR - NCT03520036)

This was a randomized, double-blind, placebo-controlled, multicenter study.

cluster_protocol This compound Phase 2 Trial Workflow Screening Screening (EPP/XLP Patients, 18-75 yrs) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo QD (16 weeks) Randomization->Placebo Dersimelagon_100 This compound 100mg QD (16 weeks) Randomization->Dersimelagon_100 Dersimelagon_300 This compound 300mg QD (16 weeks) Randomization->Dersimelagon_300 Endpoint Primary Endpoint: Change in Time to First Prodromal Symptom Placebo->Endpoint Dersimelagon_100->Endpoint Dersimelagon_300->Endpoint

Figure 2. this compound Phase 2 Trial Workflow.
  • Population: 102 adult patients with a confirmed diagnosis of EPP or XLP.

  • Intervention: Patients were randomized to receive oral this compound (100 mg or 300 mg once daily) or a placebo for 16 weeks.

  • Primary Endpoint: Change from baseline in the average daily time to the first prodromal symptom associated with sunlight exposure.

  • Safety Assessment: Monitoring of treatment-emergent adverse events.

Afamelanotide Pivotal Trials (e.g., CUV039)

These were randomized, double-blind, placebo-controlled studies.

  • Population: Adult patients with a confirmed diagnosis of EPP.

  • Intervention: Subcutaneous implantation of afamelanotide (16 mg) or placebo at 60-day intervals.

  • Primary Endpoint: Duration of pain-free sun exposure.

  • Safety Assessment: Collection of adverse events, with a focus on implant site reactions and dermatologic examinations.

Discussion and Conclusion

This compound has demonstrated a generally acceptable safety profile in early to mid-stage clinical trials. The most frequently reported adverse events are related to its mechanism of action, namely changes in skin pigmentation such as lentigines and hyperpigmentation. Nausea and headache have also been observed. Importantly, no serious adverse events or deaths have been attributed to the drug in the reported studies.

When compared to afamelanotide, another MC1R agonist, this compound appears to share a similar side effect profile related to increased pigmentation. Afamelanotide, being an implant, also carries the risk of implant site reactions. The oral administration of this compound may offer a more convenient and less invasive treatment option.

Systemic photoprotective agents like Polypodium leucotomos, beta-carotene, and nicotinamide are generally well-tolerated with minimal side effects. However, their efficacy, particularly for the severe photosensitivity experienced by EPP patients, is not as robustly established as that of the MC1R agonists. Beta-carotene's main drawback is the significant skin discoloration it causes.

Topical sunscreens remain a cornerstone of photoprotection but have limitations. Chemical sunscreens have faced scrutiny over systemic absorption and potential endocrine effects, while mineral sunscreens can have cosmetic acceptability issues.

References

A Non-Inferiority Trial Design: Dersimelagon vs. Afamelanotide for Erythropoietic Protoporphyria

Author: BenchChem Technical Support Team. Date: November 2025

This guide outlines a proposed non-inferiority clinical trial comparing the oral investigational drug Dersimelagon to the approved active comparator, afamelanotide, for the treatment of Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP). This document is intended for researchers, scientists, and drug development professionals.

This compound is an orally bioavailable selective agonist of the melanocortin-1 receptor (MC1R).[1] Activation of MC1R stimulates the production of eumelanin, a dark pigment that provides photoprotection.[2][3] Clinical trials have shown that this compound can increase the time patients can spend in sunlight before experiencing prodromal symptoms.[4][5] The current standard of care for preventing phototoxicity in adult EPP patients is afamelanotide, a subcutaneously administered MC1R agonist. A non-inferiority trial is proposed to demonstrate that the efficacy of the more conveniently administered oral this compound is not clinically worse than the subcutaneously implanted afamelanotide.

Experimental Protocol

Trial Objective: To demonstrate that oral this compound is non-inferior to subcutaneous afamelanotide in increasing the time to the first prodromal symptom upon sunlight exposure in patients with EPP or XLP.

Study Design: A randomized, double-blind, active-controlled, non-inferiority trial.

Patient Population:

  • Inclusion Criteria:

    • Confirmed diagnosis of EPP or XLP.

    • Age 18-75 years.

    • History of phototoxic reactions with sunlight exposure.

  • Exclusion Criteria:

    • Significant liver disease.

    • History of melanoma or other skin cancers.

    • Use of other photoprotective treatments within a specified washout period.

Treatment Arms:

  • Experimental Arm: Oral this compound (e.g., 100 mg or 300 mg) administered once daily.

  • Active Comparator Arm: Subcutaneous afamelanotide implant (16 mg) administered every 60 days.

Primary Endpoint:

  • The primary efficacy endpoint will be the change from baseline in the average daily duration of sunlight exposure that is free of prodromal symptoms (e.g., tingling, burning, itching). This will be assessed using patient diaries.

Secondary Endpoints:

  • Total number of phototoxic reactions.

  • Severity of phototoxic reactions (assessed using a visual analog scale).

  • Quality of Life (QoL) assessed using the EPP-QoL questionnaire.

  • Safety and tolerability.

Statistical Analysis:

  • Non-Inferiority Margin (Δ): The non-inferiority margin for the primary endpoint will be established based on historical data from afamelanotide pivotal trials. Based on published data, afamelanotide has been shown to increase pain-free sun exposure by a median of approximately 20-30 hours over a 6-month period compared to placebo. A clinically acceptable non-inferiority margin (Δ) would be a pre-specified value that preserves a significant proportion of this effect, for instance, not more than a 10-minute difference in the average daily time to first prodromal symptom. The exact margin will be determined in consultation with regulatory agencies.

  • Hypothesis:

    • Null Hypothesis (H0): this compound is inferior to afamelanotide by more than Δ.

    • Alternative Hypothesis (H1): this compound is not inferior to afamelanotide by more than Δ.

  • Analysis: The primary analysis will be performed on the per-protocol (PP) and intention-to-treat (ITT) populations. A one-sided 97.5% confidence interval for the difference in the primary endpoint between the two treatment arms will be calculated. Non-inferiority will be declared if the upper bound of this confidence interval is less than the pre-specified non-inferiority margin (Δ).

Data Presentation

Table 1: Key Trial Design Parameters

ParameterDescription
Study Title A Randomized, Double-Blind, Active-Controlled, Non-Inferiority Trial of Oral this compound versus Subcutaneous Afamelanotide in Patients with Erythropoietic Protoporphyria (EPP) or X-Linked Protoporphyria (XLP)
Trial Phase Phase 3
Primary Objective To demonstrate that this compound is non-inferior to afamelanotide in increasing the time to first prodromal symptom upon sunlight exposure.
Patient Population Adults (18-75 years) with a confirmed diagnosis of EPP or XLP and a history of phototoxic reactions.
Intervention Oral this compound (e.g., 100 mg or 300 mg) once daily.
Comparator Subcutaneous afamelanotide implant (16 mg) every 60 days.
Primary Endpoint Change from baseline in the average daily time to first prodromal symptom.
Non-Inferiority Margin (Δ) To be determined based on historical data of afamelanotide, preserving a clinically significant portion of its effect (e.g., not more than a 10-minute difference in average daily time to first prodromal symptom).
Statistical Analysis One-sided 97.5% confidence interval for the difference in the primary endpoint.
Sample Size To be calculated based on the non-inferiority margin, desired power (e.g., 90%), and alpha level (e.g., 0.025).
Study Duration Approximately 6-9 months of treatment per patient.

Table 2: Comparison of this compound and Afamelanotide

FeatureThis compoundAfamelanotide
Mechanism of Action Selective Melanocortin-1 Receptor (MC1R) AgonistMelanocortin-1 Receptor (MC1R) Agonist
Administration Oral tablet, once dailySubcutaneous implant, every 60 days
Efficacy Endpoint Increase in time to first prodromal symptomIncrease in pain-free sun exposure time
Reported Side Effects Nausea, freckles, skin hyperpigmentationNausea, headache, fatigue

Visualizations

Dersimelagon_Signaling_Pathway This compound This compound (Oral) MC1R Melanocortin-1 Receptor (MC1R) on Melanocytes This compound->MC1R Binds and Activates AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Melanogenesis Increased Eumelanin Production MITF->Melanogenesis Photoprotection Photoprotection Melanogenesis->Photoprotection

This compound Signaling Pathway

Non_Inferiority_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period (e.g., 6-9 months) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Patient Diary, QoL) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Dersimelagon_Arm This compound (Oral, Daily) Randomization->Dersimelagon_Arm Afamelanotide_Arm Afamelanotide (Subcutaneous Implant, q60d) Randomization->Afamelanotide_Arm Data_Collection Data Collection (Diaries, QoL, Safety) Dersimelagon_Arm->Data_Collection Afamelanotide_Arm->Data_Collection Primary_Endpoint Primary Endpoint Analysis: Time to First Prodromal Symptom Data_Collection->Primary_Endpoint NI_Analysis Non-Inferiority Analysis (Compare Upper 97.5% CI to Δ) Primary_Endpoint->NI_Analysis Secondary_Endpoints Secondary Endpoint Analysis NI_Analysis->Secondary_Endpoints

Non-Inferiority Trial Workflow

References

Safety Operating Guide

Navigating the Disposal of Dersimelagon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like Dersimelagon is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of this compound, ensuring compliance and minimizing risk.

Key Safety and Handling Information

This compound, an orally active, selective melanocortin 1 receptor (MC1R) agonist, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any research chemical, it is imperative to handle it with care and follow established laboratory safety protocols.

General Handling Precautions:

  • No special handling measures are typically required.[1]

  • It is the user's responsibility to establish appropriate methods for personal protection and handling based on the specific conditions of use.[1]

  • In case of inhalation, move to fresh air and consult a doctor if complaints arise.[1]

  • For skin contact, the product is generally not irritating.[1]

  • In case of eye contact, rinse the opened eye for several minutes under running water.

  • If swallowed, consult a doctor if symptoms persist.

PropertyData
GHS Classification Not classified
Hazard Pictograms None
Signal Word None
Hazard Statements None
NFPA Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0
HMIS-Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0
Flammability Product is not flammable

Step-by-Step Disposal Protocol for this compound

While this compound is not classified as hazardous, a systematic approach to its disposal is recommended to ensure best practices in laboratory safety and environmental stewardship.

1. Risk Assessment:

  • Before disposal, conduct a thorough risk assessment. Consider the quantity of the waste, its concentration, and the presence of any other chemicals it may be mixed with.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

2. Decontamination (If Applicable):

  • If this compound has been used in solutions or mixtures, consider the properties of all components.

  • While there are no specific decontamination protocols for this compound itself due to its non-hazardous nature, any hazardous solvents or reagents used in conjunction with it must be neutralized or disposed of according to their specific requirements.

3. Segregation of Waste:

  • Do not mix this compound waste with hazardous waste streams unless it is part of a mixture where other components are hazardous.

  • Keep solid and liquid waste forms separate to facilitate proper disposal.

4. Disposal of Unused/Expired this compound (Solid Form):

  • For small quantities of pure, solid this compound, it can typically be disposed of as non-hazardous chemical waste.

  • Place the material in a clearly labeled, sealed container. The label should include the name of the compound and the quantity.

  • Follow your institution's procedures for the collection of non-hazardous chemical waste.

5. Disposal of this compound Solutions (Aqueous):

  • Given that the primary route of excretion from the human body is through feces, with negligible amounts in urine, this compound demonstrates poor water solubility.

  • For dilute aqueous solutions, check with your local EHS guidelines. Depending on the concentration and local regulations, it may be permissible to dispose of it down the drain with copious amounts of water. However, this should always be confirmed with your institution's EHS.

  • For concentrated solutions or solutions containing other hazardous materials, treat it as chemical waste.

6. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE), such as gloves and lab coats, that are not grossly contaminated can typically be disposed of in regular laboratory trash.

  • For significantly contaminated items (e.g., glassware, weigh boats), rinse them thoroughly. The first rinse should be collected as chemical waste. Subsequent rinses with water can usually be disposed of down the drain.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Dersimelagon_Disposal_Workflow cluster_non_hazardous Non-Hazardous Pathway cluster_hazardous Hazardous Pathway start Start: this compound Waste Generated risk_assessment 1. Conduct Risk Assessment - Quantity? - Concentration? - Mixed with other chemicals? start->risk_assessment is_mixed Is the waste mixed with hazardous chemicals? risk_assessment->is_mixed is_solid Is the waste solid or liquid? is_mixed->is_solid No hazardous_disposal Dispose of as hazardous waste following institutional protocols for the hazardous component. is_mixed->hazardous_disposal Yes solid_disposal Dispose as non-hazardous solid chemical waste. - Seal and label container. is_solid->solid_disposal Solid liquid_disposal Consult EHS for disposal of non-hazardous liquid waste. (Possible drain disposal with plenty of water if permitted). is_solid->liquid_disposal Liquid end End: Waste Disposed solid_disposal->end liquid_disposal->end hazardous_disposal->end

This compound Disposal Decision Workflow

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Essential Safety and Operational Guide for Handling Dersimelagon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Dersimelagon (MT-7117), a selective melanocortin 1 receptor (MC1R) agonist. It includes operational procedures for laboratory use and detailed disposal plans to ensure a safe and efficient workflow. Our commitment is to furnish the scientific community with comprehensive resources that extend beyond the product itself, fostering a culture of safety and innovation.

Immediate Safety Information

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory safety protocols should always be observed.

First Aid Measures:

  • General: No special measures are typically required.

  • Inhalation: Move the individual to fresh air. If any symptoms arise, consult a physician.

  • Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.

  • Eye Contact: Rinse opened eyes for several minutes under running water.

  • Ingestion: If symptoms persist, seek medical advice.

Personal Protective Equipment (PPE):

While the Safety Data Sheet (SDS) for this compound indicates that no special personal protective equipment is required, it is best practice in a research setting to always wear:

  • Safety glasses

  • Lab coat

  • Appropriate gloves (e.g., nitrile gloves)

Operational Plans: Handling and Storage

Solubility and Solution Preparation:

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common vehicle for oral administration can be prepared. For example, to prepare a 1 mg/mL solution, this compound can be dissolved in DMSO and then further diluted with other excipients like PEG300, Tween 80, and saline.

Storage:

  • Short-term: Store at 0°C.

  • Long-term: For extended storage, it is recommended to keep this compound at -20°C.

Store in a well-ventilated place and keep the container tightly closed.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, highlighting its potency and selectivity for the melanocortin 1 receptor (MC1R) across different species.

ParameterSpeciesValueReference
EC50 Human (hMC1R)8.16 nM[1]
Cynomolgus Monkey (cmMC1R)3.91 nM[1]
Mouse (mMC1R)1.14 nM[1]
Rat (rMC1R)0.251 nM[1]
Ki Human MC1R (hMC1R)2.26 nM
Human MC4R (hMC4R)32.9 nM

Key Experimental Protocol: Induction of Pigmentation in Ay/a Mice

This protocol is adapted from a study investigating the in vivo effects of this compound on coat color in mice.[1]

Objective: To assess the effect of orally administered this compound on melanogenesis, observed as a change in coat color in Ay/a mice.

Materials:

  • This compound (MT-7117)

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Ay/a mice (male, 7 weeks old)

  • Oral gavage needles

  • Animal clippers

Procedure:

  • Animal Acclimatization: House the Ay/a mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

  • Group Allocation: Randomly assign mice to a vehicle control group and one or more this compound treatment groups (e.g., 0.3 mg/kg, 1 mg/kg, 3 mg/kg). A minimum of n=4 mice per group is recommended.

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable vehicle. On each day of dosing, prepare the final dosing solutions by diluting the stock solution to the desired concentrations.

  • Baseline Preparation: On day 0, shave a small area of the dorsal coat of each mouse to allow for clear observation of new hair growth.

  • Oral Administration: From day 1 to day 6, administer the assigned treatment (vehicle or this compound solution) to each mouse once daily via oral gavage. The volume of administration should be based on the individual mouse's body weight.

  • Observation: From day 6 onwards, visually inspect the shaved area for the color of the newly grown coat. The coat color can be categorized as yellow (pheomelanin) or black/dark (eumelanin).

  • Data Analysis: The number of mice in each group exhibiting a darkened coat color is recorded. Statistical analysis, such as Fisher's exact test, can be used to compare the treatment groups to the vehicle control.

Signaling Pathway

This compound is a selective agonist for the melanocortin 1 receptor (MC1R), a Gs protein-coupled receptor. Upon binding, it initiates a signaling cascade that leads to the production of eumelanin, the dark pigment responsible for skin and hair color.

Dersimelagon_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MC1R MC1R This compound->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) MITF MITF CREB->MITF Upregulates Expression of Eumelanin Eumelanin Production MITF->Eumelanin Promotes

This compound's activation of the MC1R signaling pathway.

Disposal Plan

As this compound is not classified as a hazardous chemical, standard disposal procedures for non-hazardous laboratory waste apply. However, it is crucial to adhere to local and institutional regulations.

Solid this compound:

  • Uncontaminated, solid this compound can be disposed of in the regular laboratory trash.

  • Ensure that the container is clearly labeled as "non-hazardous" to avoid confusion with chemical waste.

This compound Solutions:

  • Aqueous Solutions: Small quantities of dilute, non-hazardous aqueous solutions can typically be disposed of down the sanitary sewer with copious amounts of water.

  • DMSO Solutions:

    • Small volumes of this compound dissolved in DMSO should be collected in a designated, properly labeled waste container for organic solvents.

    • Do not dispose of DMSO solutions down the drain.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of DMSO and other organic solvent waste.

Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or acetone).

  • After rinsing, the containers can be disposed of in the regular trash or recycled, depending on local guidelines. Deface the label to prevent misuse.

By adhering to these safety and handling guidelines, researchers can confidently and responsibly work with this compound. For any further questions or specific handling requirements, please refer to the product's Safety Data Sheet (SDS) or contact your institution's safety officer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.